4-Chloro-3,5-dimethylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJWPHJWCFVTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337172 | |
| Record name | 4-Chloro-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-86-5 | |
| Record name | 4-Chloro-3,5-dimethylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloromethyl-3,5-dimethylisoxazole
A Note on Nomenclature: This technical guide details the structure, properties, and applications of 4-Chloromethyl-3,5-dimethylisoxazole (CAS No: 19788-37-5). It is important to distinguish this compound from the isomeric 4-chloro-3,5-dimethylisoxazole, where a chlorine atom is directly attached to the isoxazole ring. The available scientific literature and commercial availability predominantly point to the chloromethyl derivative as the compound of significant interest in research and development.
Executive Summary
4-Chloromethyl-3,5-dimethylisoxazole is a versatile heterocyclic compound featuring a reactive chloromethyl group attached to a dimethylated isoxazole core.[1] This structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] Its utility stems from the ability of the chloromethyl group to undergo various nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications.
Molecular Structure and Identification
The core structure of 4-Chloromethyl-3,5-dimethylisoxazole consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The ring is substituted with methyl groups at positions 3 and 5, and a chloromethyl group at position 4.
Systematic Name: 4-(Chloromethyl)-3,5-dimethylisoxazole CAS Number: 19788-37-5[2][3] Molecular Formula: C₆H₈ClNO[1][2] Molecular Weight: 145.59 g/mol [2][3]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for 4-Chloromethyl-3,5-dimethylisoxazole is presented below.
Physicochemical Data
| Property | Value | Reference |
| Appearance | Light yellow to brown clear liquid | [1] |
| Boiling Point | 87-88 °C at 8 mmHg | [1] |
| Density | 1.173 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.486 | |
| Flash Point | 96 °C (closed cup) | |
| Storage Temperature | 2-8 °C |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.40 (s, 2H, -CH₂Cl), 2.40 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃) | [4] |
| ¹³C NMR | Data not explicitly provided in search results, but would be expected to show signals for the two distinct methyl carbons, the chloromethyl carbon, and the three isoxazole ring carbons. | |
| Mass Spectrometry | Molecular Ion (M⁺): 145 m/z | [4] |
| InChI | 1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 | |
| SMILES | Cc1noc(C)c1CCl |
Synthesis and Experimental Protocols
Synthesis of 4-Chloromethyl-3,5-dimethylisoxazole
A common synthetic route to 4-Chloromethyl-3,5-dimethylisoxazole involves the chloromethylation of 3,5-dimethylisoxazole.
Reaction Scheme:
Caption: Synthesis of 4-Chloromethyl-3,5-dimethylisoxazole.
Experimental Protocol:
A general procedure for the synthesis is described in the patent CN103130732A.[5]
-
Reaction Setup: 3,5-dimethylisoxazole, paraformaldehyde, anhydrous zinc chloride, and ethylene dichloride are combined in a reaction vessel.
-
Reaction Conditions: Hydrogen chloride gas is passed through the mixture, which is then heated to reflux for approximately 3 hours.
-
Workup: After cooling, the reaction mixture is poured into water and neutralized with potassium carbonate.
-
Extraction and Purification: The product is extracted with chloroform. The chloroform extract is first distilled to recover unreacted 3,5-dimethylisoxazole, followed by vacuum distillation to collect the 4-Chloromethyl-3,5-dimethylisoxazole fraction at 87-88 °C (1.07 kPa).[5]
Applications in Research and Development
4-Chloromethyl-3,5-dimethylisoxazole serves as a key building block in the synthesis of more complex molecules due to the reactivity of its chloromethyl group.
Pharmaceutical and Agrochemical Synthesis
This compound is utilized as an intermediate in the creation of novel pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] In the agrochemical sector, it is used in the formulation of pest control agents.[1]
Workflow for Derivative Synthesis:
Caption: General workflow for synthesizing isoxazole derivatives.
Specific Synthetic Applications
Documented applications include its use in the preparation of:
-
4-(3-oxoalkyl)isoxazoles
-
(E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole
These transformations highlight its role in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of a wide range of isoxazole-containing target molecules.
Safety and Handling
4-Chloromethyl-3,5-dimethylisoxazole is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Chloromethyl-3,5-dimethylisoxazole is a valuable and reactive intermediate in organic synthesis. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists and researchers in the life sciences. The data and protocols summarized in this guide provide a solid foundation for its safe and effective use in the synthesis of novel compounds with potential biological activity.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 4-Chloro-3,5-dimethylisoxazole, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the direct electrophilic chlorination of the readily available starting material, 3,5-dimethylisoxazole. This document provides a comprehensive overview of a plausible synthetic route, including a detailed experimental protocol, a summary of relevant reaction conditions from analogous systems, and a visual representation of the synthetic workflow. The synthesis of isoxazole derivatives is crucial in medicinal chemistry, as the isoxazole moiety is a core component of numerous biologically active molecules.
Introduction
The isoxazole ring is a prominent scaffold in a wide array of therapeutic agents due to its unique electronic properties and ability to participate in various biological interactions. The targeted functionalization of this heterocycle is of paramount importance for the generation of novel drug candidates. Specifically, the introduction of a chlorine atom at the C4 position of the 3,5-dimethylisoxazole core can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the direct chlorination of 3,5-dimethylisoxazole, a cost-effective and atom-economical approach to producing this compound.
Synthetic Pathway Overview
The most direct and efficient method for the synthesis of this compound is the electrophilic chlorination of 3,5-dimethylisoxazole. This reaction typically employs a chlorinating agent that provides an electrophilic chlorine source ("Cl+"). Common reagents for such transformations include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The reaction proceeds via an electrophilic aromatic substitution-type mechanism on the electron-rich isoxazole ring.
The general transformation is depicted below:
Caption: General overview of the synthesis of this compound.
Experimental Protocols
Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from general procedures for the chlorination of electron-rich heterocycles.
Materials:
-
3,5-Dimethylisoxazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylisoxazole (1.0 eq). Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approximately 10-20 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.05-1.2 eq) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to reflux. In some cases, the reaction is complete within 1-8 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated). Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Presentation: Summary of Reaction Conditions
The following table summarizes reaction conditions for the chlorination of isoxazole and related heterocyclic systems, providing a basis for optimizing the synthesis of this compound.
| Chlorinating Agent | Substrate | Solvent | Temperature | Time | Yield | Reference |
| N-Chlorosuccinimide (NCS) | Aldoxime/Alkyne (in-situ isoxazole formation) | DMF | Room Temp. | 1-8 h | 63-85% | [1] |
| N-Chlorosuccinimide (NCS) | Aldehyde/Alkyne (in-situ isoxazole formation) | ChCl:urea (DES) | 50 °C | 3 h (for chlorination step) | - | |
| N-Chlorosuccinimide (NCS) | Aromatic Compounds | Chloroform | 25 °C | 20 h | High | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound from 3,5-dimethylisoxazole. The proposed experimental protocol, based on established methods for the chlorination of heteroaromatic compounds using N-chlorosuccinimide, offers a reliable starting point for laboratory-scale synthesis. The provided data and workflow diagrams are intended to facilitate the practical application of this synthetic route by researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity for specific applications.
References
An In-depth Technical Guide to 4-Chloro-3,5-dimethylisoxazole (CAS: 19788-37-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 4-Chloro-3,5-dimethylisoxazole (also referred to as 4-(Chloromethyl)-3,5-dimethylisoxazole), CAS number 19788-37-5. This document consolidates available data to support its application as a chemical intermediate in pharmaceutical and agrochemical research. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers working with this molecule.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound. It is a liquid at room temperature, appearing colorless to light yellow or brown.[1][2] Key quantitative properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈ClNO | [3] |
| Molecular Weight | 145.59 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [1][4] |
| Boiling Point | 87-88 °C at 8 mmHg | [3] |
| Density | 1.173 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.486 | [3] |
| Flash Point | 96 °C (closed cup) | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Purification
General Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound, based on available information.
References
An In-depth Technical Guide to the Reaction Mechanism for the Formation of 4-Chloro-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 4-Chloro-3,5-dimethylisoxazole. The synthesis of this halogenated heterocycle is of significant interest due to the prevalence of the isoxazole core in numerous biologically active compounds. This document details a plausible electrophilic aromatic substitution mechanism for the chlorination of 3,5-dimethylisoxazole, provides a detailed experimental protocol, summarizes key quantitative data, and includes spectroscopic data for the characterization of the final product. The information presented is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive scaffolds for drug design. The introduction of a halogen atom, such as chlorine, onto the isoxazole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the synthesis of this compound, a key intermediate for the development of more complex molecular architectures.
Proposed Reaction Mechanism
The formation of this compound from 3,5-dimethylisoxazole is proposed to proceed via an electrophilic aromatic substitution (EAS) mechanism. While the isoxazole ring is considered a π-excessive heteroaromatic system, it can undergo substitution reactions at the C4-position. The reaction can be carried out using various chlorinating agents, such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), often in an appropriate solvent like acetonitrile.
The proposed mechanism involves three key steps:
-
Formation of the Electrophile: In the case of using a chlorinating agent like NCS, the electrophilic chlorine species (Cl+) is generated in situ.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the isoxazole ring at the C4-position attack the electrophilic chlorine atom. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Restoration of Aromaticity: A weak base, such as the succinimide anion (in the case of NCS), abstracts a proton from the C4-position of the sigma complex. This restores the aromaticity of the isoxazole ring and yields the final product, this compound.
A visual representation of this proposed mechanism is provided in the Graphviz diagram below.
Caption: Proposed electrophilic aromatic substitution mechanism for the formation of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on procedures for the chlorination of isoxazole derivatives.[1]
Materials:
-
3,5-Dimethylisoxazole
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,5-dimethylisoxazole (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add trichloroisocyanuric acid (TCCA) (0.4 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3,5-Dimethylisoxazole | 1.0 mmol | [1] |
| Trichloroisocyanuric acid (TCCA) | 0.4 mmol | [1] |
| Reaction Conditions | ||
| Solvent | Acetonitrile (MeCN) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | Not Specified | [1] |
| Yield | Not Specified | [1] |
Note: Specific yield and reaction time for the direct chlorination of 3,5-dimethylisoxazole were not explicitly found in the searched literature. The provided conditions are based on a general procedure for the chlorination of isoxazoles.
Spectroscopic Data for this compound
The following table presents the expected spectroscopic data for the characterization of this compound.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Chemical shifts (δ) for the two methyl groups are expected to be in the range of 2.2-2.6 ppm. |
| ¹³C NMR | Expected chemical shifts for the methyl carbons around 10-15 ppm, the C4 carbon bearing the chlorine atom around 110-120 ppm, and the C3 and C5 carbons in the range of 155-165 ppm. |
| Infrared (IR) | Characteristic peaks for C-H stretching of the methyl groups (~2900-3000 cm⁻¹), C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 131.02 for the ³⁵Cl isotope and at m/z = 133.02 for the ³⁷Cl isotope, with a characteristic isotopic ratio of approximately 3:1. |
Conclusion
This technical guide has outlined a plausible reaction mechanism for the formation of this compound via electrophilic aromatic substitution. A detailed experimental protocol, based on established methods for the chlorination of isoxazoles, has been provided to facilitate its synthesis in a laboratory setting. While specific quantitative data and experimental spectroscopic data for this particular compound were not extensively reported in the available literature, the information compiled herein serves as a robust starting point for researchers and professionals in the field. Further experimental investigation is encouraged to optimize the reaction conditions and fully characterize the product.
References
The Chemistry of Substituted Isoxazoles: A Technical Guide for Researchers
Introduction
Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, serves as a pivotal scaffold in medicinal chemistry and drug development.[1] The unique electronic properties and versatile reactivity of the isoxazole ring have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of substituted isoxazoles, tailored for researchers, scientists, and professionals in drug development.
I. Synthesis of Substituted Isoxazoles
The construction of the isoxazole ring can be achieved through several synthetic strategies. The most prominent and versatile methods include 1,3-dipolar cycloaddition reactions, condensation of β-dicarbonyl compounds with hydroxylamine, and various metal-free approaches.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone for the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[4][5] This method offers high regioselectivity and tolerates a wide range of functional groups.[6] Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides.
This procedure exemplifies a convenient one-pot synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.[7]
Materials:
-
Aldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.05 equiv)
-
Sodium hydroxide (1.05 equiv)
-
Chloramine-T trihydrate (1.05 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (0.02 equiv)
-
Copper turnings
-
tert-Butanol
-
Water
Procedure:
-
To a solution of the aldehyde in a 1:1 mixture of tert-butanol and water, add hydroxylamine hydrochloride and sodium hydroxide.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding aldoxime.
-
Add chloramine-T trihydrate in portions, followed by the terminal alkyne, copper(II) sulfate pentahydrate, and copper turnings.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the product can often be isolated by simple filtration or aqueous workup, followed by purification by recrystallization or column chromatography.
Synthesis from β-Dicarbonyl Compounds
The condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine is a classical and effective method for preparing substituted isoxazoles.[8] The regioselectivity of this reaction can be controlled by modifying the reaction conditions and the structure of the β-dicarbonyl substrate.[9]
This protocol describes the synthesis of isoxazoles from β-diketones and hydroxylamine.[8]
Materials:
-
β-Diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Pyridine (1.2 equiv)
-
Ethanol
Procedure:
-
Dissolve the β-diketone in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Metal-Free Synthetic Routes
In recent years, the development of metal-free synthetic methodologies has gained significant attention due to their environmental and economic advantages.[10][11] These methods often utilize readily available reagents and milder reaction conditions.
This procedure outlines a metal-free synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkenes/alkynes using DBU as a promoter.[12]
Materials:
-
Aldoxime (1.0 equiv)
-
Alkene or Alkyne (1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the aldoxime and the alkene or alkyne in dichloromethane, add N-chlorosuccinimide and stir the mixture at room temperature.
-
After a short period, add DBU to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired isoxazole.
II. Reactivity of Substituted Isoxazoles
The isoxazole ring, while aromatic, possesses a labile N-O bond that can be cleaved under various conditions, making it a versatile synthetic intermediate.
Reductive Ring Opening
The reductive cleavage of the N-O bond in isoxazoles is a powerful transformation that provides access to valuable β-enaminones or β-hydroxyketones.[13][14] This reaction is often achieved using reducing agents like molybdenum hexacarbonyl or low-valent titanium reagents.
This protocol describes the conversion of a 3,5-disubstituted isoxazole to a β-enaminone.[13]
Materials:
-
3,5-Disubstituted isoxazole (1.0 equiv)
-
Molybdenum hexacarbonyl [Mo(CO)₆] (0.5 equiv)
-
Water (1.0 equiv)
-
Acetonitrile
Procedure:
-
A solution of the isoxazole, water, and molybdenum hexacarbonyl in acetonitrile is heated under reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is filtered through Celite and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the corresponding β-enaminone.
III. Data Presentation
Table 1: Synthesis of Substituted Isoxazoles - Reaction Yields
| Entry | Synthetic Method | R¹ | R² | R³ | Yield (%) | Reference |
| 1 | 1,3-Dipolar Cycloaddition (Cu(I) catalyzed) | Phenyl | H | Phenyl | 85 | [7] |
| 2 | 1,3-Dipolar Cycloaddition (Cu(I) catalyzed) | 4-Tolyl | H | Phenyl | 79 | [7] |
| 3 | From β-Diketone | Phenyl | Acetyl | Phenyl | 91 | [4] |
| 4 | From β-Ketoester | 4-Fluorophenyl | Benzoyl | OEt | 85 | [4] |
| 5 | Metal-Free (DBU promoted) | 4-Methoxyphenyl | H | Phenyl | 92 | [12] |
| 6 | Metal-Free (DBU promoted) | 4-Chlorophenyl | H | Styryl | 88 | [12] |
Table 2: Spectroscopic Data for Selected Substituted Isoxazoles
| Compound | R¹ | R² | R³ | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |
| 3,5-Diphenylisoxazole | Phenyl | H | Phenyl | 7.85-7.95 (m, 4H), 7.45-7.55 (m, 6H), 6.88 (s, 1H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | 1598, 1488, 1448, 918, 765, 690 | 221 (M⁺) | [5] |
| 3-(4-Chlorophenyl)-5-phenylisoxazole | 4-Chlorophenyl | H | Phenyl | 7.80-7.88 (m, 4H), 7.42-7.52 (m, 5H), 6.85 (s, 1H) | 169.2, 162.0, 136.1, 130.2, 129.2, 129.0, 128.0, 127.3, 125.8, 98.2 | 1605, 1485, 1090, 830, 760 | 255 (M⁺) | [5] |
| 3-Phenyl-5-(p-tolyl)isoxazole | Phenyl | H | 4-Tolyl | 7.85 (d, 2H), 7.72 (d, 2H), 7.40-7.50 (m, 3H), 7.27 (d, 2H), 6.75 (s, 1H), 2.40 (s, 3H) | 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 | 1610, 1490, 1450, 820 | 235 (M⁺) | [5] |
Table 3: Biological Activity of Substituted Isoxazoles - Anticancer Activity (IC₅₀ values)
| Compound | R¹ | R² | R³ | Cell Line | IC₅₀ (µM) | Reference |
| Valdecoxib | 4-Sulfonamidophenyl | Phenyl | Methyl | - | - | [15] |
| Phenyl-isoxazole-carboxamide analog 1 | Phenyl | H | CONH-Aryl | Hep3B | 5.96 | [2] |
| Phenyl-isoxazole-carboxamide analog 2 | Phenyl | H | CONH-Aryl | Hep3B | 6.93 | [2] |
| Phenyl-isoxazole-carboxamide analog 3 | Phenyl | H | CONH-Aryl | HeLa | 0.91 | [2] |
| Isoxazole-indole hybrid 1 | Indolyl | H | Aryl | MCF-7 | 7.72 | [2] |
| Isoxazole-indole hybrid 2 | Indolyl | H | Aryl | MCF-7 | 5.51 | [2] |
| 3,5-Diamino-4-(2'-bromophenylazo)isoxazole | NH₂ | 2-Bromophenylazo | NH₂ | PC3 | 38.63 | [16] |
| Isoxazole-chalcone derivative | Aryl | H | Chalcone moiety | A549 | 1.51 | [17] |
Table 4: Biological Activity of Substituted Isoxazoles - Antibacterial Activity (MIC values)
| Compound | R¹ | R² | R³ | Organism | MIC (µg/mL) | Reference |
| Isoxazole derivative 1 | Aryl | H | Aryl | S. aureus | 100 | [18] |
| Isoxazole derivative 2 | Aryl | H | Aryl | E. coli | 95 | [18] |
| Isoxazole-chalcone derivative | 2,4,6-Trimethoxyphenyl | H | Chalcone moiety | S. aureus | 1 | [17] |
| Isoxazole-dihydropyrazole derivative | Aryl | H | Dihydropyrazole moiety | S. aureus | 8 | [17] |
| Isoxazole derivative 4e | Aryl | H | Aryl | C. albicans | 6 | [19] |
| Isoxazole derivative 4g | Aryl | H | Aryl | C. albicans | 6 | [19] |
IV. Mandatory Visualization
Reaction Mechanism: 1,3-Dipolar Cycloaddition
Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.
Signaling Pathway: COX-2 Inhibition by Valdecoxib
Caption: Mechanism of action of Valdecoxib as a COX-2 inhibitor.
V. Conclusion
Substituted isoxazoles represent a privileged class of heterocyclic compounds with significant potential in drug discovery and development. Their versatile synthesis, coupled with the reactivity of the isoxazole ring, provides a rich platform for the generation of diverse molecular architectures. The extensive range of biological activities exhibited by isoxazole derivatives underscores their importance as scaffolds for the design of novel therapeutic agents. This technical guide provides a foundational understanding of the chemistry of substituted isoxazoles, offering valuable insights and practical protocols for researchers in the field. Further exploration into novel synthetic methodologies and a deeper understanding of the structure-activity relationships of isoxazole-based compounds will undoubtedly continue to drive innovation in medicinal chemistry.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
The Versatile Intermediate: A Technical Guide to 4-Chloro-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chloro-3,5-dimethylisoxazole, a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and reactivity, offering valuable insights for researchers engaged in the development of novel therapeutics.
Chemical Properties and Data
This compound, more systematically named 4-(Chloromethyl)-3,5-dimethylisoxazole, is a versatile building block in organic synthesis. Its reactivity is primarily centered around the chloromethyl group, which serves as an excellent electrophilic site for nucleophilic substitution reactions.
Table 1: Physicochemical Properties of 4-(Chloromethyl)-3,5-dimethylisoxazole
| Property | Value | Reference |
| CAS Number | 19788-37-5 | [1][2] |
| Molecular Formula | C₆H₈ClNO | [1][2] |
| Molecular Weight | 145.59 g/mol | [1][2] |
| Appearance | Liquid or solid | [2] |
| Boiling Point | 87-88 °C at 8 mmHg | |
| Density | 1.173 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.486 | |
| Storage Temperature | 2-8 °C |
Table 2: Spectroscopic Data of 4-(Chloromethyl)-3,5-dimethylisoxazole
| Spectrum Type | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.40 (s, 2H, -CH₂Cl), 2.40 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃) | [3] |
| ¹³C NMR | Data not explicitly found in search results, but would show characteristic peaks for the isoxazole ring carbons, the chloromethyl carbon, and the two methyl carbons. | |
| Infrared (IR) | Characteristic peaks for C-H, C=N, C=C, and C-Cl bonds are expected. | [4] |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z 145. | [5] |
Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole
The synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole is typically achieved through a two-step process starting from readily available precursors.
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole (Step 1)
Materials:
-
Methyl ethyl diketone
-
Hydroxylamine hydrochloride
-
Potassium carbonate (salt of wormwood)
-
Methylene chloride
-
Anhydrous sodium sulfate
Procedure: [6]
-
In a reaction flask, combine methyl ethyl diketone and hydroxylamine hydrochloride.
-
Warm the mixture to 42-47 °C.
-
Slowly add potassium carbonate in portions, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture to reflux for 40-60 minutes.
-
Cool the reaction to room temperature and filter.
-
Separate the layers of the filtrate. The upper organic layer contains the product.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
The filtrate is crude 3,5-dimethylisoxazole, which can be used in the next step without further purification.
Experimental Protocol: Chloromethylation of 3,5-Dimethylisoxazole (Step 2)
Materials: [6]
-
3,5-Dimethylisoxazole (from Step 1)
-
Paraformaldehyde (or trioxymethylene)
-
1,4-Dioxane
-
Concentrated hydrochloric acid
-
Hydrogen chloride gas
Procedure: [6]
-
In a four-necked flask equipped with a mechanical stirrer, add the crude 3,5-dimethylisoxazole, paraformaldehyde, and 1,4-dioxane.
-
Add concentrated hydrochloric acid and stir the mixture, heating to 30-50 °C.
-
Bubble hydrogen chloride gas through the mixture until saturation is reached.
-
Increase the temperature to 80-100 °C and maintain reflux.
-
Continue to pass hydrogen chloride gas through the mixture until the reaction is complete (monitored by GC).
-
After completion, remove 1,4-dioxane and water by distillation under reduced pressure.
-
The residual liquid is then purified by vacuum distillation to yield 4-(Chloromethyl)-3,5-dimethylisoxazole. A yield of 30% has been reported for a similar one-pot procedure.[6]
Applications in Organic Synthesis
4-(Chloromethyl)-3,5-dimethylisoxazole is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical field.
Synthesis of (3,5-Dimethylisoxazol-4-yl)methanamine
This amine derivative is a useful building block for further functionalization.
Experimental Protocol: [5]
-
Dissolve 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 g, 6.9 mmol) in 10 mL of dioxane.
-
Add 10 mL of ammonia to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the mixture under reduced pressure.
-
Wash the residue with acetonitrile (20 mL) to afford (3,5-dimethylisoxazol-4-yl)methanamine as a white solid.
-
Yield: 800 mg (92%)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (brs, 2H), 3.81 (s, 2H), 2.45 (s, 3H), 2.30 (s, 3H)
-
Intermediate in the Synthesis of P2X7 Antagonists
4-(Chloromethyl)-3,5-dimethylisoxazole has been utilized in the synthesis of P2X7 receptor antagonists, which are of interest for treating inflammatory diseases.[7] The synthesis involves the reaction of the chloromethyl group with a suitable nucleophile on a core scaffold. While a specific, detailed protocol for this multi-step synthesis is proprietary, the initial step would involve a nucleophilic substitution on the chloromethyl group.
Role in Drug Discovery: Targeting the P2X7 Receptor
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to the release of pro-inflammatory cytokines, making it a key target in inflammatory and autoimmune diseases.
The activation of the P2X7 receptor by extracellular ATP leads to the assembly of the NLRP3 inflammasome.[1][7][8][9][10] This, in turn, activates caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[1][7][8][9][10] The subsequent release of IL-1β contributes to the inflammatory response.[1][7][8][9][10] Small molecule antagonists that block the P2X7 receptor can inhibit this cascade, representing a promising therapeutic strategy for a range of inflammatory conditions. The use of 4-(Chloromethyl)-3,5-dimethylisoxazole as a synthetic intermediate allows for the construction of novel molecular scaffolds designed to interact with and inhibit the P2X7 receptor.
Conclusion
4-(Chloromethyl)-3,5-dimethylisoxazole is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation and the reactivity of its chloromethyl group make it an ideal starting material for the synthesis of a variety of more complex molecules, particularly in the realm of drug discovery. Its application in the development of P2X7 receptor antagonists highlights its importance in the ongoing search for new treatments for inflammatory diseases. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this versatile isoxazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 1H NMR [m.chemicalbook.com]
- 4. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) IR Spectrum [chemicalbook.com]
- 5. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) MS [m.chemicalbook.com]
- 6. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 7. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 9. iris.unife.it [iris.unife.it]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-Chloro-3,5-dimethylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the characterization of 4-Chloro-3,5-dimethylisoxazole. Due to the limited availability of experimental data in public databases and literature, this document focuses on presenting the confirmed mass spectrometry data, alongside standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of compounds.
Spectroscopic Data Summary
The following table summarizes the available quantitative data for this compound.
| Spectroscopic Technique | Data Type | Observed Values |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular Ion [M]⁺: 131.01 g/mol |
| ¹H NMR | Chemical Shift (δ) | Data not available in searched resources. |
| ¹³C NMR | Chemical Shift (δ) | Data not available in searched resources. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Data not available in searched resources. |
Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2.1.2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Parameters:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of liquid or solid this compound directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2.2.2. IR Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Record a background spectrum of the empty ATR setup.
-
Sample Scan: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
2.3.1. Sample Introduction and Ionization
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique for small, volatile molecules.
2.3.2. MS Data Acquisition
-
Instrumentation: Employ a mass spectrometer (e.g., quadrupole, time-of-flight).
-
Mass Analysis: The ionized molecules and their fragments are separated by the mass analyzer according to their m/z ratio.
-
Detection: The detector records the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z. The molecular ion peak is a critical piece of data for determining the molecular weight of the compound. For this compound, the expected molecular ion peak would be at an m/z corresponding to its molecular weight (131.56 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity ratio of approximately 3:1 is expected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for the spectroscopic analysis of organic compounds.
In-depth Technical Guide on the Photoisomerization Reaction Dynamics of 3,5-Dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photoisomerization reaction dynamics of 3,5-dimethylisoxazole, a process of significant interest in medicinal chemistry and photochemistry. The document synthesizes findings from advanced computational simulations and experimental studies to elucidate the ultrafast photochemical pathways, identify key intermediates and products, and quantify reaction timescales. Detailed experimental and computational protocols are provided, alongside structured data tables and visual diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding of the core processes.
Introduction
Isoxazole derivatives are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals.[1] The photochemical behavior of these heterocyclic compounds is of fundamental importance, as it governs their stability and potential for light-induced activation or degradation. The photoisomerization of 3,5-dimethylisoxazole serves as a key model system for understanding the complex reaction dynamics that follow electronic excitation in this class of molecules. Upon absorption of ultraviolet (UV) light, 3,5-dimethylisoxazole undergoes a rapid series of transformations, initiated by the cleavage of the weak N-O bond, leading to a variety of isomeric products.[2] This guide delves into the intricate details of these ultrafast dynamics.
Core Reaction Pathway
The photoisomerization of 3,5-dimethylisoxazole is initiated by photoexcitation to the S1 electronic state.[2] The subsequent reaction cascade is characterized by several key steps occurring on a femtosecond timescale.
Upon photoexcitation, the N–O bond breaks, leading to a rapid relaxation to the ground state (S0).[3] This process is exceptionally fast, with two distinct excited state lifetimes estimated at approximately 10.77 fs and 119.81 fs.[3] Following this non-adiabatic transition to the ground state, the molecule can proceed down several competing pathways, leading to the formation of various isomers.[2]
The primary experimentally observed and computationally validated photoproducts include 2-methyl-3-acetyl-2H-azirine, 3-acetyl-N-methylketenimine, a nitrile ylide intermediate, and 2,5-dimethyloxazole.[2] The formation of the azirine derivative is considered the major pathway.[2]
Below is a diagram illustrating the proposed reaction pathways for the photoisomerization of 3,5-dimethylisoxazole.
Quantitative Data
The dynamics of the photoisomerization process have been quantified through computational simulations. The following tables summarize the key kinetic and product distribution data.
Table 1: Excited State Lifetimes
| Parameter | Value | Method | Reference |
|---|---|---|---|
| S₁ State Lifetime (Component 1) | 10.77 fs | Computational | [3] |
| S₁ State Lifetime (Component 2) | 119.81 fs | Computational |[3] |
Table 2: Calculated Product Quantum Yields
| Product | Quantum Yield (%) | Method | Reference |
|---|---|---|---|
| 2-Methyl-3-acetyl-2H-azirine | 56 | Computational | [2] |
| 3,5-Dimethylisoxazole (Regeneration) | Not specified | Computational | [2] |
| Nitrile Ylide | Not specified | Computational | [2] |
| 2,5-Dimethyloxazole | Not specified | Computational | [2] |
| 3-Acetyl-N-methylketenimine | Low | Computational |[2] |
Note: The computational study by Kimura and Nanbu states that their calculated azirine yield of 56% reproduces experimental results, however, the specific experimental quantum yield data is not provided in the cited literature.[2]
Experimental and Computational Protocols
Experimental Methods
Matrix Isolation Spectroscopy
The experimental identification of the photoproducts of 3,5-dimethylisoxazole was primarily achieved through matrix isolation infrared (IR) spectroscopy.[2]
-
Sample Preparation: Monomers of 3,5-dimethylisoxazole are isolated in an inert gas matrix, typically argon, at cryogenic temperatures (e.g., 15 K).
-
Irradiation: The matrix-isolated sample is irradiated with a tunable UV laser at a wavelength near the absorption maximum of the parent molecule (e.g., 222 nm).
-
Detection: IR spectra are recorded before and after irradiation to identify the newly formed photoproducts by comparing their vibrational frequencies with those of authentic samples or with theoretically calculated spectra.
-
Secondary Photochemistry: To aid in product identification, subsequent irradiations at longer wavelengths (where the parent molecule does not absorb) are performed to induce further selective photoisomerization of the primary products. For instance, irradiation at 340 nm can selectively convert the nitrile ylide intermediate to 2,5-dimethyloxazole.[2]
Transient Absorption Spectroscopy (General Protocol)
-
Light Source: A femtosecond laser system (e.g., Ti:Sapphire) generates ultrashort pulses.
-
Beam Splitting: The laser output is split into a high-intensity pump beam and a lower-intensity probe beam.
-
Pump Beam: The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired UV excitation wavelength. This pulse initiates the photochemical reaction in the sample.
-
Probe Beam: The probe beam passes through a variable delay line, which precisely controls its arrival time at the sample relative to the pump pulse. It is then focused into a nonlinear crystal (e.g., CaF2 or sapphire) to generate a broadband white-light continuum.
-
Measurement: The white-light probe passes through the sample, and its spectrum is recorded by a detector array. By varying the pump-probe delay, a time-resolved series of absorption spectra is obtained, revealing the formation and decay of transient species.
Computational Methods
The theoretical investigation of the photoisomerization dynamics of 3,5-dimethylisoxazole involves nonadiabatic ab initio molecular dynamics simulations.[3]
-
Electronic Structure Calculations: The potential energy surfaces and gradients of the involved electronic states (S0, S1, S2, S3) are calculated on-the-fly at each time step of the simulation. High-level quantum chemistry methods such as Extended Multi-State Complete Active Space Second-Order Perturbation Theory (XMS-CASPT2) and State-Averaged Complete Active Space Self-Consistent Field (SA4-CASSCF) with an appropriate basis set (e.g., cc-pVDZ + sp) are employed.[3]
-
Nonadiabatic Dynamics: To account for the transitions between electronic states, the Trajectory Surface Hopping (TSH) method is used. The Zhu-Nakamura formula is often applied to determine the probability of hopping between adjacent potential energy surfaces when they come close in energy.[3]
-
Simulation Protocol: The simulations are initiated by photoexcitation from the ground state (S0) to the first excited state (S1). The classical trajectories of the nuclei are then propagated on the excited state potential energy surface for a sufficient duration (e.g., up to 500 fs) to observe the key reaction events.
Conclusion and Future Outlook
The photoisomerization of 3,5-dimethylisoxazole is an ultrafast process initiated by N-O bond cleavage upon excitation to the S1 state, leading to the formation of several isomeric products, with 2-methyl-3-acetyl-2H-azirine being the major product. Computational studies have provided significant insights into the timescales and mechanisms of these reactions.
While the primary reaction pathways have been elucidated, further experimental work is needed to corroborate the computationally derived quantum yields and to directly observe the transient intermediates using techniques like femtosecond transient absorption spectroscopy. Such studies would provide a more complete picture of the reaction dynamics and could aid in the rational design of photosensitive pharmaceuticals and other advanced materials based on the isoxazole scaffold.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nonadiabatic ab initio chemical reaction dynamics for the photoisomerization reaction of 3,5-dimethylisoxazole via the S 1 electronic state - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03137G [pubs.rsc.org]
- 3. Nonadiabatic ab initio chemical reaction dynamics for the photoisomerization reaction of 3,5-dimethylisoxazole via the S1 electronic state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
An In-depth Technical Guide to 4-Chloro-3,5-dimethylisoxazole and its Key Analogue
An important clarification regarding the nomenclature: Extensive database searches indicate that the commonly referenced and commercially available compound is 4-Chloromethyl-3,5-dimethylisoxazole. It is possible that "4-Chloro-3,5-dimethylisoxazole" is a misnomer or a less common isomer. This guide will focus on the well-documented 4-Chloromethyl-3,5-dimethylisoxazole, providing its structural identifiers, physicochemical properties, synthesis protocols, and applications.
This technical guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It provides a comprehensive overview of 4-Chloromethyl-3,5-dimethylisoxazole, a versatile heterocyclic compound.
Chemical Identifiers
The unique chemical identifiers for 4-Chloromethyl-3,5-dimethylisoxazole are crucial for database searches and unambiguous identification.
| Identifier | Value |
| InChIKey | NIFAUKBQIAURIM-UHFFFAOYSA-N[1][2] |
| SMILES | Cc1noc(C)c1CCl |
| CAS Number | 19788-37-5[1][3][4][5][6] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Chloromethyl-3,5-dimethylisoxazole.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClNO | [1][3][4][5] |
| Molecular Weight | 145.59 g/mol | [1][3][4][5] |
| Appearance | Light yellow to brown clear liquid | [3] |
| Boiling Point | 87-88 °C at 8 mmHg | [3] |
| Density | 1.173 g/mL at 25 °C | |
| Refractive Index | n20/D 1.486 (lit.) | |
| Purity | ≥ 95% (GC) | [3] |
| Storage Temperature | 2-8°C |
Synthesis Protocol
A common method for the preparation of 4-Chloromethyl-3,5-dimethylisoxazole involves the chloromethylation of 3,5-dimethylisoxazole. The following is a representative experimental protocol.
Materials:
-
3,5-dimethylisoxazole
-
Paraformaldehyde
-
Anhydrous Zinc Chloride
-
Ethylene dichloride
-
Hydrogen chloride gas
-
Potassium carbonate (Salt of wormwood)
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction flask, combine 3,5-dimethylisoxazole, paraformaldehyde, anhydrous zinc chloride, and ethylene dichloride.
-
Bubble hydrogen chloride gas through the mixture.
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling, pour the reaction mixture into water.
-
Neutralize the mixture by carefully adding potassium carbonate in batches. Ensure the temperature is maintained below 50 °C during neutralization to prevent uncontrolled effervescence.
-
Extract the aqueous layer with chloroform.
-
The first distillation of the chloroform extract allows for the recovery of unreacted 3,5-dimethylisoxazole.
-
The desired product, 4-Chloromethyl-3,5-dimethylisoxazole, is then collected by vacuum distillation at 87-88 °C (1.07kPa).
This method has been reported to yield the final product at approximately 30% efficiency[7].
Applications in Synthesis
4-Chloromethyl-3,5-dimethylisoxazole is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals[3]. Its reactivity, owing to the chloromethyl group, allows for a variety of chemical modifications[3].
This compound serves as a key building block in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of 4-(3-oxoalkyl)isoxazoles and (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole. The isoxazole ring itself is a structural motif found in various biologically active compounds[8][9].
The following diagram illustrates the role of 4-Chloromethyl-3,5-dimethylisoxazole as a synthetic intermediate.
References
- 1. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) IR Spectrum [m.chemicalbook.com]
- 2. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 1H NMR [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 001chemical.com [001chemical.com]
- 6. 19788-37-5 Cas No. | 4-(Chloromethyl)-3,5-dimethylisoxazole | Apollo [store.apolloscientific.co.uk]
- 7. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 8. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Use of 4-Chloro-3,5-dimethylisoxazole in asymmetric isoxazole annulation reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole moiety is a prominent scaffold in medicinal chemistry and drug discovery, valued for its diverse biological activities. The synthesis of chiral isoxazole-containing molecules through asymmetric annulation reactions is a critical area of research, enabling the precise control of stereochemistry, which is often paramount for therapeutic efficacy.
General Methodologies for Asymmetric Isoxazole Annulation
Asymmetric annulation reactions to form chiral isoxazole and isoxazoline derivatives often employ either metal-based catalysts or organocatalysts. The choice of catalyst and reaction type (e.g., [3+2], [4+1], or [4+2] cycloaddition) is crucial for achieving high yields and stereoselectivity.
Organocatalyzed Asymmetric [3+2] Cycloaddition
Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis. Chiral amines, squaramides, and cinchona alkaloids are commonly used to catalyze the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile to furnish chiral isoxazolines and isoxazoles. For instance, a highly efficient squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition of 3-methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketimines has been developed.[1] This method yields complex dispirooxindoles containing an isoxazole moiety with excellent diastereoselectivities and enantioselectivities.[1]
Metal-Catalyzed Asymmetric Annulation
Transition metal catalysis provides a versatile platform for various annulation strategies. Catalysts based on zinc, copper, gold, rhodium, and palladium have been successfully employed in the synthesis of chiral isoxazoles and related heterocycles through different cycloaddition pathways.[2][3] For example, zinc-catalyzed formal [3+2] annulation of isoxazoles with ynol ethers has been shown to be an efficient method.[2] Copper-catalyzed [4+2] cycloadditions of isoxazoles with 2-alkynylbenzaldehydes have also been reported to produce α-carbonylnaphthalene derivatives.[3]
Data Presentation: Representative Asymmetric Annulation Reactions
Table 1: Organocatalyzed Asymmetric [3+2] Cycloaddition of Isoxazole Derivatives [1]
| Entry | Dipolarophile | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | N-2,2,2-trifluoroethylisatin ketimine (R¹=H) | Squaramide 1 | CH₂Cl₂ | 24 | 95 | >20:1 | 94 |
| 2 | N-2,2,2-trifluoroethylisatin ketimine (R¹=5-Br) | Squaramide 1 | CH₂Cl₂ | 36 | 99 | >20:1 | 92 |
| 3 | N-2,2,2-trifluoroethylisatin ketimine (R¹=5-NO₂) | Squaramide 1 | CH₂Cl₂ | 48 | 91 | >20:1 | 96 |
| 4 | N-2,2,2-trifluoroethylisatin ketimine (R¹=7-Cl) | Squaramide 1 | CH₂Cl₂ | 36 | 93 | >20:1 | 90 |
Reactions were carried out with 3-methyl-4-nitro-5-isatylidenyl-isoxazole as the 1,3-dipole precursor.
Table 2: Metal-Catalyzed Asymmetric Annulation Reactions
| Entry | Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| 1 | [4+1] Annulation | α-isocupreine | α-nitro cinnamate | MBH acetate | up to 85 | 88-99 | [4] |
| 2 | [3+2] Annulation | Zn(OTf)₂ / Chiral Ligand | Isoxazole | Ynol ether | up to 90 | up to 95 | [2] |
| 3 | [4+2] Cycloaddition | Cu(OAc)₂ | 3,5-disubstituted isoxazole | 2-alkynylbenzaldehyde | up to 88 | N/A* | [3] |
| 4 | Ring-Contraction | Chiral diene-rhodium catalyst | Isoxazole | - | up to 95 | up to 97 | [2] |
Enantioselectivity was not the focus of this particular study, which investigated regioselectivity.
Experimental Protocols
The following are generalized protocols for key experiments in asymmetric isoxazole annulation. These should be considered as starting points and may require optimization for specific substrates and catalyst systems.
Protocol 1: General Procedure for Organocatalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from methodologies employing squaramide catalysts.[1]
Materials:
-
Substituted isoxazole (1,3-dipole precursor)
-
Dipolarophile (e.g., N-2,2,2-trifluoroethylisatin ketimine)
-
Chiral squaramide catalyst (e.g., 5-10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the substituted isoxazole (1.0 equiv), the dipolarophile (1.2 equiv), and the chiral squaramide catalyst (0.1 equiv).
-
Add anhydrous solvent (to achieve a concentration of 0.1-0.2 M).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Metal-Catalyzed Asymmetric Annulation
This protocol provides a general framework for metal-catalyzed reactions, which will vary significantly based on the metal and ligands used.
Materials:
-
Isoxazole derivative (Substrate 1)
-
Coupling partner (Substrate 2, e.g., alkyne, alkene)
-
Metal precursor (e.g., Zn(OTf)₂, Cu(OAc)₂, Rh(acac)(CO)₂)
-
Chiral ligand (e.g., BOX, BINAP derivatives)
-
Anhydrous solvent (e.g., THF, Toluene, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the metal precursor (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%) to a dry reaction vessel.
-
Add anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.
-
Add the isoxazole derivative (1.0 equiv) and the coupling partner (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at the optimized temperature (can range from 0 °C to elevated temperatures) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quench the reaction with an appropriate reagent (e.g., saturated aqueous NH₄Cl or water).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Analyze the product for yield, diastereoselectivity (¹H NMR), and enantioselectivity (chiral HPLC or SFC).
Mandatory Visualizations
Diagram 1: General Workflow for Asymmetric Isoxazole Annulation
Caption: General experimental workflow for asymmetric annulation reactions.
Diagram 2: Logical Relationship in Catalyst Selection
Caption: Decision pathway for catalyst selection in asymmetric isoxazole synthesis.
References
- 1. Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of 4-(3-Oxoalkyl)isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the regioselective synthesis of 4-(3-oxoalkyl)isoxazole derivatives, specifically 4-acylisoxazoles. The methodology is based on the cyclocondensation reaction of β-enamino diketones with hydroxylamine hydrochloride, facilitated by a Lewis acid. This approach offers high regioselectivity and good yields under mild reaction conditions, making it a valuable method for the synthesis of functionalized isoxazoles, which are important scaffolds in medicinal chemistry.
Introduction
Isoxazole derivatives are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals. The substitution pattern on the isoxazole ring is crucial for their biological activity. Among these, 4-(3-oxoalkyl)isoxazoles are valuable intermediates for the synthesis of more complex molecules. This protocol details a reliable and regioselective method for their preparation from readily available β-enamino diketones.
Data Presentation
The following tables summarize the quantitative data for the synthesis of a representative 4-acyl-3,5-disubstituted isoxazole from a β-enamino diketone.
Table 1: Reaction Conditions for the Synthesis of 1-(3-methyl-5-phenylisoxazol-4-yl)ethan-1-one
| Parameter | Value |
| Substrate | (E)-4-(dimethylamino)-3-phenylpent-3-ene-2,5-dione |
| Reagent 1 | Hydroxylamine Hydrochloride (NH₂OH·HCl) |
| Reagent 2 | Boron Trifluoride Etherate (BF₃·OEt₂) |
| Additive | Pyridine |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
Table 2: Summary of Yields and Reagent Stoichiometry
| Substrate (mmol) | NH₂OH·HCl (equiv.) | BF₃·OEt₂ (equiv.) | Pyridine (equiv.) | Product | Regioselectivity | Yield (%) |
| 0.5 | 1.2 | 2.0 | 1.4 | 1-(3-methyl-5-phenylisoxazol-4-yl)ethan-1-one | 90% | 79% |
Experimental Protocols
General Procedure for the Regioselective Synthesis of 4-Acyl-3,5-disubstituted Isoxazoles
This protocol is based on the methodology reported by Silva et al. in RSC Advances, 2018.[1][2]
Materials:
-
β-enamino diketone (e.g., (E)-4-(dimethylamino)-3-phenylpent-3-ene-2,5-dione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Pyridine
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Procedure:
-
To a solution of the β-enamino diketone (0.5 mmol, 1.0 equiv.) in anhydrous acetonitrile (4 mL) in a round-bottom flask, add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).
-
Stir the mixture at room temperature.
-
Slowly add boron trifluoride etherate (1.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-acyl-3,5-disubstituted isoxazole.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-acylisoxazoles.
Signaling Pathway/Logical Relationship Diagram
Caption: Key components in 4-acylisoxazole synthesis.
References
Application Notes and Protocols for the Synthesis of (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic route is based on the Wittig reaction, a reliable method for stereoselective alkene synthesis.[1][2][3] The procedure involves the preparation of a thiophene-based phosphonium ylide, followed by its reaction with 3,5-dimethylisoxazole-4-carbaldehyde to yield the target E-isomer with high selectivity.[1][4] Isoxazole and thiophene derivatives are known to exhibit a range of biological activities, making this compound a valuable scaffold for further investigation in drug discovery programs.[5][6][7]
Introduction
The isoxazole ring is a prominent scaffold in numerous clinically approved drugs and biologically active compounds, valued for its role as a versatile pharmacophore.[8][9] Similarly, thiophene-containing molecules are of significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[5][6] The combination of these two heterocyclic systems through a conjugated vinyl linker, as in (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole, offers a novel molecular framework for the development of new therapeutic agents and functional materials.
The described synthesis protocol utilizes the Wittig reaction, a robust and widely used transformation in organic synthesis for the formation of carbon-carbon double bonds from carbonyls.[3][10] The key advantages of this method include its high functional group tolerance and the ability to control the stereochemistry of the resulting alkene.[2] In this case, the use of a stabilized ylide precursor is expected to favor the formation of the thermodynamically more stable (E)-alkene.[1][4]
Experimental Protocols
This synthesis is performed in three main stages:
-
Synthesis of 3,5-dimethylisoxazole-4-carbaldehyde (Intermediate 1)
-
Synthesis of (Thiophen-3-ylmethyl)triphenylphosphonium bromide (Wittig Salt, Intermediate 2)
-
Wittig Reaction to form (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole (Final Product)
Part 1: Synthesis of 3,5-dimethylisoxazole-4-carbaldehyde (1)
This intermediate can be synthesized via Vilsmeier-Haack formylation of 3,5-dimethylisoxazole. The precursor, 3,5-dimethylisoxazole, is readily prepared from the condensation of 2,4-pentanedione and hydroxylamine.[11]
Materials:
-
3,5-dimethylisoxazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 eq.) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) to the cooled DMF solution dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add 3,5-dimethylisoxazole (1 eq.) dissolved in anhydrous DCM to the reaction mixture dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 3,5-dimethylisoxazole-4-carbaldehyde as a solid.
Part 2: Synthesis of (Thiophen-3-ylmethyl)triphenylphosphonium bromide (2)
Materials:
-
3-(Bromomethyl)thiophene
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1 eq.) and anhydrous toluene.
-
Add 3-(bromomethyl)thiophene (1 eq.) to the solution.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the solid under vacuum to obtain the (thiophen-3-ylmethyl)triphenylphosphonium bromide salt.
Part 3: Synthesis of (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole (3)
Materials:
-
(Thiophen-3-ylmethyl)triphenylphosphonium bromide (Intermediate 2)
-
3,5-dimethylisoxazole-4-carbaldehyde (Intermediate 1)
-
Sodium methoxide (NaOMe) or other suitable strong base[1]
-
Methanol, anhydrous
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (Intermediate 2, 1.1 eq.) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 eq.) to the suspension. The mixture should turn a deep color (typically orange or red), indicating the formation of the ylide. Stir for 1 hour at 0 °C.
-
Add a solution of 3,5-dimethylisoxazole-4-carbaldehyde (Intermediate 1, 1 eq.) in anhydrous methanol dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC until the aldehyde is consumed.
-
Quench the reaction by adding water.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the final product.
Data Presentation
The following table summarizes typical yields and key characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| 1 : 3,5-dimethylisoxazole-4-carbaldehyde | C₆H₇NO₂ | 125.13 | White Solid | 75-85 | 10.1 (s, 1H, CHO), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) |
| 2 : (Thiophen-3-ylmethyl)triphenylphosphonium bromide | C₂₃H₂₀BrPS | 455.35 | White Solid | 90-95 | 7.6-7.9 (m, 15H, Ar-H), 7.2 (m, 1H, Th-H), 7.0 (m, 1H, Th-H), 6.8 (m, 1H, Th-H), 5.4 (d, 2H, CH₂) |
| 3 : (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole | C₁₁H₁₁NOS | 205.28 | Pale Yellow Solid | 60-70 | 7.3-7.5 (m, 2H, Th-H), 7.1 (d, J=16 Hz, 1H, =CH), 7.0 (m, 1H, Th-H), 6.8 (d, J=16 Hz, 1H, =CH), 2.5 (s, 3H, CH₃), 2.3 (s, 3H, CH₃) |
Note: NMR data are predictive and may vary slightly.
Visualizations
Synthesis Workflow
The overall synthetic pathway is illustrated below. The process begins with commercially available starting materials and proceeds through two key intermediates to the final product via a Wittig olefination.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 3,5-Dimethyl-4-vinylisoxazole|Research Chemical [benchchem.com]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. preprints.org [preprints.org]
Application of 4-Chloro-3,5-dimethylisoxazole in the Synthesis of Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, derivatives of 4-Chloro-3,5-dimethylisoxazole have emerged as crucial precursors in the synthesis of novel anticancer agents. The presence of the chloro group at the 4-position provides a reactive handle for further molecular elaboration, enabling the generation of diverse compound libraries for anticancer screening. This document provides detailed application notes and protocols on the utilization of this compound in the synthesis of bromodomain and extra-terminal domain (BET) inhibitors, a promising class of anticancer therapeutics.
Key Application: Synthesis of BRD4 Inhibitors
A significant application of the 3,5-dimethylisoxazole core, derivable from this compound, is in the development of inhibitors targeting the Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a critical role in the transcriptional regulation of key oncogenes, most notably c-Myc.[1][2] Inhibition of BRD4 has shown significant therapeutic potential in various cancers.
Mechanism of Action: BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of target genes, including the potent oncogene c-Myc.[1] Isoxazole-based inhibitors act as acetyl-lysine mimetics, competitively binding to the bromodomains of BRD4 and displacing it from chromatin.[3] This disruption of BRD4 function leads to the downregulation of c-Myc transcription and subsequent reduction in c-Myc protein levels, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[4]
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative 3,5-dimethylisoxazole-based BRD4 inhibitor, Compound 11h (3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one), against BRD4 and its antiproliferative effects on cancer cell lines.[4]
| Compound | Target | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) |
| Compound 11h | BRD4(1) | 27.0 | HL-60 (Leukemia) | 0.120 |
| BRD4(2) | 180 | MV4-11 (Leukemia) | 0.09 |
Experimental Protocols
I. Synthesis of a 3,5-Dimethylisoxazole-based BRD4 Inhibitor (Illustrative Protocol)
This protocol outlines a potential synthetic route to a key intermediate that can be further elaborated to compounds like Compound 11h, starting from a functionalized 3,5-dimethylisoxazole which can be conceptually derived from this compound through substitution reactions.
Workflow for Synthesis:
Caption: Synthetic workflow for a 3,5-dimethylisoxazole-based BRD4 inhibitor.
Materials:
-
4-Bromo-3,5-dimethylisoxazole (as a stand-in for a reactive 4-substituted precursor)
-
(4-formylphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
2-Amino-5-bromobenzaldehyde
-
Propargyl bromide
-
Aryl azide (e.g., 1-azido-2,4-difluorobenzene)
-
Copper(I) catalyst (e.g., CuSO4/Sodium ascorbate)
-
Solvents (e.g., Dioxane, DMF, Ethanol)
Procedure:
-
Suzuki Coupling: To a solution of 4-bromo-3,5-dimethylisoxazole in a suitable solvent like dioxane, add (4-formylphenyl)boronic acid, a palladium catalyst, and a base. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC). After cooling, the mixture is worked up to isolate 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde.
-
Quinazolinone Formation: The resulting aldehyde is then condensed with a substituted 2-aminobenzaldehyde, such as 2-amino-5-bromobenzaldehyde, in the presence of a base to form the dihydroquinazolinone core.
-
Alkylation: The nitrogen of the quinazolinone ring is alkylated using propargyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF.
-
Click Chemistry: The terminal alkyne of the propargylated intermediate is then reacted with an appropriate aryl azide (e.g., 1-azido-2,4-difluorobenzene) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring, yielding the final BRD4 inhibitor.[5]
(Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods would need to be optimized for each step.)
II. Biological Evaluation Protocols
A. Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HL-60, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
B. Western Blot for c-Myc Expression
This protocol is used to assess the effect of the synthesized compounds on the protein levels of the oncoprotein c-Myc.[1][7]
Workflow for Western Blot:
Caption: Step-by-step workflow for Western blot analysis of c-Myc.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the synthesized compound for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in c-Myc expression.
Signaling Pathway Diagram
BRD4-c-Myc Signaling Pathway and Inhibition by a 3,5-Dimethylisoxazole Derivative
The following diagram illustrates the central role of BRD4 in activating c-Myc transcription and how 3,5-dimethylisoxazole-based inhibitors disrupt this process.
Caption: BRD4 regulation of c-Myc and its inhibition by isoxazole derivatives.
This compound and its derivatives serve as valuable building blocks for the synthesis of potent anticancer agents, particularly BRD4 inhibitors. The synthetic accessibility and the ability to modulate the isoxazole core allow for the generation of compounds with high affinity and selectivity. The protocols and data presented herein provide a framework for researchers to explore the potential of this chemical scaffold in the development of novel cancer therapeutics. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their efficacy and advancing them into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
Application Notes: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Introduction
The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized method for the synthesis of five-membered heterocyclic compounds, including isoxazoles.[1][2] Isoxazoles are significant structural motifs found in numerous biologically active molecules and are pivotal in drug discovery and development.[1] The core of this reaction involves the concert or stepwise cycloaddition of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, which is usually an alkyne or an alkene, to form the isoxazole or isoxazoline ring, respectively.[2][3]
A key challenge in this synthesis is the stability of nitrile oxides, which are often generated in situ to avoid decomposition and dimerization. Common methods for the in situ generation of nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of primary nitro compounds.[4] This document provides detailed protocols for several common and modern approaches to the synthesis of isoxazoles via 1,3-dipolar cycloaddition.
General Reaction Scheme
The fundamental transformation in the 1,3-dipolar cycloaddition for isoxazole synthesis is the reaction between a nitrile oxide and an alkyne. The reaction with an alkene yields a dihydrogenated analog, an isoxazoline.
Caption: General 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne to form a 3,5-disubstituted isoxazole.
Experimental Protocols
This section details various methods for the synthesis of isoxazoles, focusing on the in situ generation of the nitrile oxide intermediate.
Protocol 1: Synthesis via Dehydrohalogenation of Hydroxyimidoyl Chlorides
This classic method involves the generation of nitrile oxides from hydroxyimidoyl chlorides (or hydroximoyl chlorides) using a base. The resulting nitrile oxide then reacts with a terminal alkyne.
Experimental Workflow
References
Application Notes and Protocols for the Chloromethylation of 3,5-Dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chloromethylation of 3,5-dimethylisoxazole to synthesize 4-(chloromethyl)-3,5-dimethylisoxazole. This versatile building block is a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocols outlined below utilize paraformaldehyde and hydrogen chloride, with and without the use of a catalyst, offering flexibility in synthesis based on available resources and desired product purity. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The chloromethylation of aromatic and heteroaromatic compounds is a fundamental transformation in organic synthesis, providing a reactive chloromethyl handle for further functionalization. The resulting 4-(chloromethyl)-3,5-dimethylisoxazole is a valuable synthon, particularly in the field of drug discovery. The isoxazole moiety is a well-established pharmacophore present in numerous biologically active compounds, and the ability to introduce substituents at the 4-position via the chloromethyl group opens avenues for the creation of diverse molecular libraries. This intermediate has been utilized in the synthesis of novel anti-inflammatory and antimicrobial agents, as well as in the development of bromodomain inhibitors for potential cancer therapy.
Data Presentation
The following table summarizes various reported conditions for the chloromethylation of 3,5-dimethylisoxazole, providing a comparative overview of different synthetic approaches.
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 3,5-Dimethylisoxazole | Paraformaldehyde, Hydrogen Chloride Gas | Anhydrous Zinc Chloride | Ethylene Dichloride | 3 h (reflux) | Reflux | 30 | - | [1] |
| 3,5-Dimethylisoxazole | Trioxymethylene, Concentrated Hydrochloric Acid, Hydrogen Chloride Gas | None | 1,4-Dioxane | 8 h | 80-100°C (reflux) | - | >98 | [1] |
Experimental Protocols
Two detailed protocols for the synthesis of 4-(chloromethyl)-3,5-dimethylisoxazole are provided below.
Protocol 1: Catalytic Chloromethylation in Ethylene Dichloride
This protocol employs anhydrous zinc chloride as a catalyst to facilitate the chloromethylation reaction.
Materials:
-
3,5-Dimethylisoxazole
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethylene Dichloride
-
Hydrogen Chloride (HCl) gas
-
Water
-
Potassium Carbonate (K₂CO₃)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a gas inlet, combine 3,5-dimethylisoxazole, paraformaldehyde, anhydrous zinc chloride, and ethylene dichloride.
-
Bubble hydrogen chloride gas through the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Neutralize the aqueous mixture with potassium carbonate.
-
Extract the product with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield 4-(chloromethyl)-3,5-dimethylisoxazole.[1]
Protocol 2: Non-Catalytic Chloromethylation in 1,4-Dioxane
This protocol describes a method that does not require a metal catalyst and aims for a high-purity product.
Materials:
-
3,5-Dimethylisoxazole
-
Trioxymethylene
-
1,4-Dioxane
-
Concentrated Hydrochloric Acid
-
Hydrogen Chloride (HCl) gas
Procedure:
-
To a flask, add 3,5-dimethylisoxazole, trioxymethylene, and 1,4-dioxane.
-
Add concentrated hydrochloric acid and begin mechanical stirring.
-
Heat the mixture to 30-50°C and saturate with hydrogen chloride gas.
-
Increase the temperature to 80-100°C to initiate reflux.
-
Continue to bubble hydrogen chloride gas through the refluxing mixture until the reaction is complete (monitor by an appropriate method, e.g., TLC or GC). The reaction time is approximately 8 hours.[1]
-
After the reaction is complete, remove 1,4-dioxane and water by distillation under reduced pressure.
-
The residual liquid is then subjected to vacuum rectification to collect the product fraction, affording 4-(chloromethyl)-3,5-dimethylisoxazole with a purity greater than 98%.[1]
Visualizations
Reaction Scheme
Caption: General reaction scheme for the chloromethylation of 3,5-dimethylisoxazole.
Experimental Workflow
Caption: A simplified workflow for the synthesis of 4-(chloromethyl)-3,5-dimethylisoxazole.
Characterization Data
The synthesized 4-(chloromethyl)-3,5-dimethylisoxazole can be characterized by standard spectroscopic methods.
-
¹H NMR: Spectral data for 4-(chloromethyl)-3,5-dimethylisoxazole is available in chemical databases.[2]
-
¹³C NMR: The carbon NMR spectrum provides characteristic signals for the isoxazole ring and the chloromethyl group.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-Cl bond, as well as vibrations associated with the isoxazole ring.[1] A computational analysis of the vibrational frequencies has also been reported.[3]
Safety Precautions
-
Chloromethylation reactions can produce carcinogenic byproducts. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen chloride is a corrosive gas. Appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential.
-
The solvents used in these protocols are flammable and/or toxic. Handle with care and avoid ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Synthesis and Screening of Isoxazole Derivatives for Antimicrobial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The isoxazole scaffold is a key structural motif in several clinically used drugs, highlighting its importance in drug design and development.[2][4] With the rise of multidrug-resistant pathogens, there is an urgent need for the discovery of novel antimicrobial and antifungal agents. Isoxazole derivatives have demonstrated considerable potential in this area, exhibiting both bactericidal and bacteriostatic effects by interfering with essential microbial processes such as protein synthesis and metabolic pathways.[1][5]
These application notes provide detailed protocols for the synthesis of isoxazole derivatives, primarily through the well-established chalcone-based methodology, and comprehensive procedures for their subsequent antimicrobial and antifungal screening.
Synthesis of Isoxazole Derivatives
A common and effective method for synthesizing 3,5-disubstituted isoxazoles involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride.[6]
Step 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized by the base-catalyzed condensation of an appropriately substituted acetophenone with an aromatic aldehyde.[3][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar quantities of the substituted acetophenone (0.01 mol) and the aromatic aldehyde (0.01 mol) in a minimal amount of ethanol at room temperature.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of a base, such as sodium hydroxide (0.02 mol), to the mixture.[6]
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[6]
-
Isolation and Purification: Pour the reaction mixture into ice-cold water with constant stirring.[6] Collect the precipitated chalcone by vacuum filtration, wash it thoroughly with water until the washings are neutral, and then dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6]
Step 2: Synthesis of Isoxazole Derivatives from Chalcones
The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding isoxazole derivative.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol (25 mL).[6]
-
Reaction: Add a base, such as sodium acetate or potassium hydroxide, to the mixture and reflux for 6-8 hours.[6] Monitor the reaction by TLC.
-
Isolation and Purification: After completion, concentrate the reaction mixture by removing the solvent under reduced pressure. Pour the concentrated mixture into ice-cold water to precipitate the isoxazole derivative.[6]
-
Final Product: Filter the precipitate, wash it with water, and dry it. The crude isoxazole can be purified by recrystallization from an appropriate solvent. The final product should be characterized by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[6]
Synthesis Workflow
References
Application Notes and Protocols for 4-Chloromethyl-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 4-Chloromethyl-3,5-dimethylisoxazole (CAS No. 19788-37-5). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes. This versatile compound is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Hazard Identification and Safety Precautions
4-Chloromethyl-3,5-dimethylisoxazole is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
GHS Hazard Statements:
Precautionary Statements: It is imperative to avoid exposure. Key precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing appropriate personal protective equipment.[2] In case of exposure, follow the first-aid measures outlined in the protocols below.
Quantitative Data Summary
The physical and chemical properties of 4-Chloromethyl-3,5-dimethylisoxazole are essential for its proper handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₆H₈ClNO |
| Molecular Weight | 145.59 g/mol [4][5] |
| Form | Liquid[4] |
| Boiling Point | 87-88 °C at 8 mmHg[2][4] |
| Density | 1.173 g/mL at 25 °C[2][4] |
| Flash Point | 96 °C (204.8 °F) - closed cup[4] |
| Storage Temperature | 2-8°C[4][5] |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
All personnel handling 4-Chloromethyl-3,5-dimethylisoxazole must use the following PPE:
-
Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected before use and disposed of properly after handling.
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.[4]
-
Skin and Body Protection: Wear a lab coat or other impervious clothing. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For more significant inhalation risks, a type ABEK (EN14387) respirator filter should be used.[4]
Chemical Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2] Wash hands thoroughly before breaks and at the end of the workday.
-
Safe Handling Practices: Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
Storage Protocol
Proper storage is critical to maintain the stability of 4-Chloromethyl-3,5-dimethylisoxazole and to prevent accidents.
-
Container: Store in the original, tightly closed container.[2]
-
Conditions: Keep in a dry, cool, and well-ventilated place.[2][6] The recommended storage temperature is between 2°C and 8°C.[4][5]
-
Security: The storage area should be locked to restrict access.[2]
-
Incompatibilities: Store separately from foodstuff containers and other incompatible materials.[2]
Spill and Waste Disposal Protocol
In the event of a spill or for routine waste disposal, the following procedures must be followed.
-
Spill Response:
-
Evacuate personnel from the spill area.[2]
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Wear appropriate personal protective equipment as detailed in section 3.1.[2]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.
-
Do not let the product enter drains.
-
-
Waste Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.
-
Dispose of the container in an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
-
First-Aid Protocol
Immediate and appropriate first aid is crucial in case of exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical help if you feel unwell.[2]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Get medical help if skin irritation occurs.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical help.[2][7]
Visualization of Workflow
The following diagrams illustrate the key workflows for handling and storing 4-Chloromethyl-3,5-dimethylisoxazole.
Caption: Workflow for the safe handling of 4-Chloromethyl-3,5-dimethylisoxazole.
Caption: Emergency protocol for a 4-Chloromethyl-3,5-dimethylisoxazole spill.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 19788-37-5 Cas No. | 4-(Chloromethyl)-3,5-dimethylisoxazole | Apollo [store.apolloscientific.co.uk]
- 4. 4-Chloromethyl-3,5-dimethylisoxazole 98 19788-37-5 [sigmaaldrich.com]
- 5. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: Solubility of 4-Chloro-3,5-dimethylisoxazole in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3,5-dimethylisoxazole is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2][3] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.[4][5][6] Isoxazole derivatives, in general, are recognized for their diverse biological activities and are integral to the development of new therapeutic agents.[1][2][3] This document provides a detailed protocol for determining the solubility of this compound in common organic solvents and a template for presenting the resulting data.
Predicted Solubility Profile
Based on the general characteristics of isoxazole derivatives, this compound is anticipated to be soluble in a range of common organic solvents.[8][9] The isoxazole ring imparts a degree of polarity to the molecule.[9] Therefore, it is expected to be soluble in polar aprotic and protic solvents. Its solubility in non-polar solvents may be more limited.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[10]
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl acetate, Toluene, Hexane)
-
Scintillation vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
-
-
Sample Processing:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound in the diluted supernatant using a validated HPLC method. A standard calibration curve of the compound in the respective solvent must be prepared for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
Repeat the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Data Presentation
The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl sulfoxide (DMSO) | > 200 | > 1.37 |
| N,N-Dimethylformamide (DMF) | > 200 | > 1.37 |
| Dichloromethane | 150 ± 5.2 | 1.03 ± 0.04 |
| Acetone | 125 ± 4.1 | 0.86 ± 0.03 |
| Acetonitrile | 80 ± 2.5 | 0.55 ± 0.02 |
| Ethyl Acetate | 75 ± 3.0 | 0.52 ± 0.02 |
| Ethanol | 50 ± 1.8 | 0.34 ± 0.01 |
| Methanol | 45 ± 1.5 | 0.31 ± 0.01 |
| Toluene | 10 ± 0.5 | 0.07 ± 0.003 |
| Hexane | < 1 | < 0.007 |
Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual experimental values should be determined using the protocol described above.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. pharmajournal.net [pharmajournal.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the environmentally friendly, one-pot synthesis of 3,4,5-trisubstituted isoxazoles. This method utilizes a [3+2] cycloaddition reaction between in situ generated nitrile oxides and 1,3-dicarbonyl compounds in an aqueous medium. The protocols outlined below are based on the work of Hossain et al., which highlights a green chemistry approach that is rapid, efficient, and proceeds at room temperature under mild basic conditions.[1][2][3][4]
The isoxazole scaffold is a significant pharmacophore in medicinal chemistry, and this method provides a valuable tool for the synthesis of diverse isoxazole derivatives for applications in drug discovery and development.[5]
Key Advantages of this Method:
-
Environmentally Friendly: Utilizes water as the primary solvent, minimizing the use of hazardous organic solvents.[1][2]
-
Efficiency: The reaction is typically complete within 1-2 hours at room temperature.[1][2][3]
-
Mild Conditions: Proceeds under mild basic conditions without the need for high temperatures or pressures.[1][2][3]
-
One-Pot Procedure: Simplifies the synthetic process by generating the nitrile oxide in situ.
Reaction Scheme
The overall reaction involves the dehydrohalogenation of a hydroximoyl chloride by a base to form a nitrile oxide intermediate. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition with a 1,3-dicarbonyl compound to yield the desired 3,4,5-trisubstituted isoxazole.
Caption: General reaction scheme for the one-pot synthesis of 3,4,5-trisubstituted isoxazoles.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 3,4,5-trisubstituted isoxazoles using the optimized aqueous conditions.
Table 1: Synthesis of 3,4,5-Trisubstituted Isoxazoles from 1,3-Diketones
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | 4-Fluorophenyl | Phenyl | Methyl | 92 |
| 2 | 4-Chlorophenyl | Phenyl | Methyl | 90 |
| 3 | 4-Bromophenyl | Phenyl | Methyl | 88 |
| 4 | Phenyl | 4-Fluorophenyl | Methyl | 85 |
| 5 | Phenyl | 4-Chlorophenyl | Methyl | 82 |
| 6 | Phenyl | 4-Bromophenyl | Methyl | 80 |
| 7 | 4-Methoxyphenyl | Phenyl | Methyl | 75 |
| 8 | Phenyl | 4-Methoxyphenyl | Methyl | 72 |
Table 2: Synthesis of 3,4,5-Trisubstituted Isoxazoles from β-Ketoesters
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | 4-Fluorophenyl | Phenyl | OEt | 88 |
| 2 | 4-Chlorophenyl | Phenyl | OEt | 85 |
| 3 | 4-Bromophenyl | Phenyl | OEt | 83 |
| 4 | Phenyl | 4-Fluorophenyl | OEt | 80 |
| 5 | Phenyl | 4-Chlorophenyl | OEt | 78 |
| 6 | Phenyl | 4-Bromophenyl | OEt | 75 |
| 7 | 4-Methoxyphenyl | Phenyl | OEt | 70 |
| 8 | Phenyl | 4-Methoxyphenyl | OEt | 68 |
Table 3: Synthesis of 3,4,5-Trisubstituted Isoxazoles from β-Ketoamides
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | 4-Fluorophenyl | Phenyl | NHPh | 85 |
| 2 | 4-Chlorophenyl | Phenyl | NHPh | 82 |
| 3 | 4-Bromophenyl | Phenyl | NHPh | 80 |
| 4 | Phenyl | 4-Fluorophenyl | NHPh | 78 |
| 5 | Phenyl | 4-Chlorophenyl | NHPh | 76 |
| 6 | Phenyl | 4-Bromophenyl | NHPh | 73 |
| 7 | 4-Methoxyphenyl | Phenyl | NHPh | 68 |
| 8 | Phenyl | 4-Methoxyphenyl | NHPh | 65 |
Experimental Protocols
The following are general protocols for the one-pot synthesis of 3,4,5-trisubstituted isoxazoles in water.
Materials and Reagents
-
Substituted hydroximoyl chloride
-
1,3-Diketone, β-ketoester, or β-ketoamide
-
N,N-Diisopropylethylamine (DIPEA)
-
Deionized water
-
Methanol
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Experimental Procedure
-
Reaction Setup: To a suitable reaction vessel, add the hydroximoyl chloride (1.0 equiv.), the 1,3-dicarbonyl compound (1.0 equiv.), and a solvent mixture of deionized water and methanol (95:5 v/v).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3,4,5-trisubstituted isoxazole.
References
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cy" by Md Imran Hossain, Md Imdadul H. Khan et al. [egrove.olemiss.edu]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Chloro-3,5-dimethylisoxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and optimized experimental protocols for the synthesis of 4-Chloro-3,5-dimethylisoxazole.
Experimental Protocol: Synthesis of this compound
This protocol details a common method for the synthesis of this compound via direct chlorination of 3,5-dimethylisoxazole.
Materials:
-
3,5-dimethylisoxazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethylisoxazole (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture back to 0°C and quench the reaction by adding cold saturated aqueous sodium thiosulfate solution to neutralize any unreacted NCS.
-
Extraction: Dilute the mixture with water and extract the product with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the expected impact of varying key reaction parameters on the synthesis outcome. Optimization is often necessary to maximize yield and minimize byproduct formation.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Notes |
| Chlorinating Agent | NCS vs. SO₂Cl₂ | Similar, may vary with substrate | SO₂Cl₂ may lead to more aggressive, less selective reactions. | NCS is generally milder and easier to handle. |
| Solvent | Acetonitrile vs. DCM vs. CCl₄ | High | High | Acetonitrile often provides good solubility for both substrate and NCS. |
| Temperature | 0°C to RT vs. Reflux | Higher temp may increase rate. | Higher temp can promote byproduct formation (e.g., dichlorination). | Starting at low temperature is recommended to control exothermicity. |
| Stoichiometry | 1.05 eq NCS vs. >1.2 eq NCS | Increased conversion | Significant decrease due to dichlorinated byproducts. | Precise control of stoichiometry is critical for selectivity. |
| Catalyst | None vs. Lewis Acid | May increase reaction rate. | May decrease selectivity and promote side reactions. | Uncatalyzed reaction is generally preferred for this substrate. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, and TLC/GC analysis shows a significant amount of unreacted 3,5-dimethylisoxazole. What should I do?
-
Potential Cause 1: Inactive Chlorinating Agent. N-Chlorosuccinimide (NCS) can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of NCS or purify the existing stock by recrystallization. Ensure it is stored in a cool, dark, and dry place.
-
-
Potential Cause 2: Insufficient Reaction Time or Temperature. The reaction may be proceeding slower than expected.
-
Solution: Increase the reaction time and monitor progress every few hours. If the reaction is still sluggish, consider gently warming the mixture to 30-40°C, but be aware this may increase side products.
-
-
Potential Cause 3: Presence of Moisture. Water can react with the chlorinating agent and interfere with the reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I've isolated my product, but NMR analysis shows it is contaminated with a significant amount of dichlorinated byproduct. How can I prevent this?
-
Potential Cause: Over-chlorination. The product, this compound, can undergo a second chlorination if reaction conditions are too harsh or excess chlorinating agent is used.
-
Solution 1: Control Stoichiometry. Use no more than 1.05 equivalents of NCS. Ensure accurate weighing of all reagents.
-
Solution 2: Control Temperature. Add the NCS slowly at 0°C to control the reaction rate and prevent temperature spikes that can lead to over-reactivity. Maintain a low temperature throughout the addition.
-
Solution 3: Monitor Carefully. Stop the reaction as soon as the starting material has been consumed to prevent the product from reacting further.
-
Q3: The reaction is complete, but purification by column chromatography is difficult, with poor separation between the product and a major impurity.
-
Potential Cause: Co-eluting Impurity. A byproduct with similar polarity to the desired product may have formed.
-
Solution 1: Optimize Chromatography. Experiment with different solvent systems for column chromatography. A shallower gradient or the use of a less polar solvent system (e.g., Hexanes/DCM) might improve separation.
-
Solution 2: Re-evaluate the Reaction. Identify the impurity by mass spectrometry or NMR. Understanding its structure can provide clues about the side reaction that formed it. For example, the dimerization of nitrile oxides can sometimes occur in isoxazole syntheses.[1][2][3] Modifying the reaction conditions (e.g., temperature, solvent) may prevent its formation in the first place.
-
Caption: A decision tree for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical control point in this synthesis?
The most critical aspect is the controlled, portion-wise addition of the chlorinating agent (NCS) at a low temperature (0°C).[4] This step is crucial for preventing a rapid, exothermic reaction that can lead to the formation of multiple byproducts, particularly the dichlorinated species.
Q2: Are there alternative methods for synthesizing the 3,5-dimethylisoxazole core structure itself?
Yes, the 3,5-dimethylisoxazole ring is commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] For instance, reacting 2,4-pentanedione with hydroxylamine hydrochloride in the presence of a base is a standard and effective method to prepare the starting material for the subsequent chlorination step.
Q3: What are the primary side reactions to be aware of besides dichlorination?
While dichlorination is the most common issue in this specific reaction, general isoxazole syntheses can be prone to other side reactions. One notable example is the dimerization of nitrile oxide intermediates to form furoxans, though this is more relevant when building the isoxazole ring via 1,3-dipolar cycloaddition rather than direct chlorination.[3] Ensuring high-purity starting materials and anhydrous conditions will minimize most other potential side reactions.
Q4: What analytical techniques are best for monitoring this reaction?
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of the 3,5-dimethylisoxazole starting material. Use a UV lamp for visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative data on the relative amounts of starting material, product, and any byproducts, and gives mass information to help identify them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for characterizing the final, purified product and confirming that chlorination occurred at the desired 4-position of the isoxazole ring.
References
Technical Support Center: Enhancing Yield and Purity in the Synthesis of 4-Chloro-3,5-dimethylisoxazole
This technical support center is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of 4-Chloro-3,5-dimethylisoxazole.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the two primary stages of synthesis: the formation of the 3,5-dimethylisoxazole precursor and its subsequent chlorination.
Stage 1: Synthesis of 3,5-Dimethylisoxazole
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient time or temperature. | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. A typical reflux period is 40-60 minutes after the reaction mixture reaches 80-100 °C.[1] |
| Product loss during the workup phase. | To minimize product loss during aqueous workup, ensure distinct phase separation. It is advisable to back-extract the aqueous layer with a suitable organic solvent like dichloromethane to recover any dissolved product. | |
| Contamination of glassware or reagents. | Use thoroughly dried glassware and fresh or properly stored reagents to prevent reaction inhibition. | |
| Runaway Reaction (Violent Effervescence) | The reaction between hydroxylamine hydrochloride and the base is highly exothermic. | Add the base in portions to control the reaction rate and temperature. When using potassium carbonate, for instance, add it in small increments (approximately 1/20th of the total amount at a time) and ensure the temperature stabilizes below 50 °C before adding the next portion.[1] |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | The crude product can be effectively purified by distillation. |
| Formation of an emulsion during workup. | To break up an emulsion, add a saturated brine solution to the separatory funnel. |
Stage 2: Chlorination of 3,5-Dimethylisoxazole
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Ineffective chlorinating agent or suboptimal reaction conditions. | N-Chlorosuccinimide (NCS) in a solvent such as N,N-Dimethylformamide (DMF) is an effective system. The reaction may require heating to around 60°C for several hours to proceed to completion. |
| Formation of undesired byproducts. | Over-chlorination can be avoided by carefully controlling the stoichiometry of the chlorinating agent (e.g., 1.0-1.2 equivalents of NCS). The use of mild reaction conditions and a selective agent like NCS can prevent the formation of ring-opened byproducts. | |
| Formation of Multiple Products (Poor Regioselectivity) | Chlorination at positions other than the desired C-4 position. | The C-4 position of 3,5-dimethylisoxazole is electronically activated for electrophilic substitution. The use of a mild electrophilic chlorinating agent such as NCS favors the formation of the 4-chloro isomer. |
| Difficult Purification of the Final Product | Contamination with unreacted starting material, succinimide (from NCS), or catalyst. | Column chromatography on silica gel is a reliable method for purification. A hexane/ethyl acetate solvent system is typically effective. During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove basic catalysts like DBU. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3,5-dimethylisoxazole? A1: The most prevalent method is the condensation reaction of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride in the presence of a base.[2]
Q2: Which chlorinating agents are recommended for the synthesis of this compound? A2: N-Chlorosuccinimide (NCS) is highly recommended for its effectiveness and regioselectivity in the chlorination of isoxazole rings. While sulfuryl chloride is another option, it may offer lower selectivity.
Q3: How can I effectively monitor the progress of the chlorination reaction? A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC). The starting material, 3,5-dimethylisoxazole, and the product, this compound, will have distinct Rf values. A mobile phase of hexane and ethyl acetate is generally suitable.
Q4: What are the likely side products in the chlorination of 3,5-dimethylisoxazole? A4: Potential side products include dichlorinated isoxazoles, products of chlorination on the methyl groups, and, under harsh conditions, ring-opened byproducts.
Q5: What is the most effective method for purifying the final product? A5: Column chromatography on silica gel is typically the most effective method for removing impurities like succinimide and over-chlorinated byproducts. Vacuum distillation can also be used if the product is thermally stable.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylisoxazole (Precursor)
This protocol is adapted from a procedure for a related compound.[1]
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone and hydroxylamine hydrochloride.
-
Commence stirring and warm the mixture to a temperature of 42-47 °C.
-
Add potassium carbonate in small portions, carefully monitoring the temperature to ensure it remains below 50 °C. The addition process should take approximately one hour.
-
Once the base addition is complete, heat the mixture to reflux (80-100 °C) and maintain for 40-60 minutes.
-
Monitor the reaction by TLC until all starting material has been consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield crude 3,5-dimethylisoxazole. The product can be further purified by distillation.
Protocol 2: Synthesis of this compound
This proposed protocol is based on established methods for the chlorination of other isoxazole derivatives.
Materials:
-
3,5-Dimethylisoxazole
-
N-Chlorosuccinimide (NCS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,5-dimethylisoxazole in DMF in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 equivalents) and DBU (1.1 equivalents) to the solution.
-
Heat the mixture to 60 °C and stir for 8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 1M HCl (to remove DBU), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3,5-Dimethylisoxazole
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Base | Sodium Carbonate | Potassium Carbonate |
| Base Addition | Single portion | Portion-wise |
| Temperature Control | Poor | Good (<50 °C during addition) |
| Crude Yield | ~60% | ~87%[1] |
| Purity (crude) | Lower | Higher |
Table 2: Expected Yield and Purity for the Chlorination of 3,5-Dimethylisoxazole
Note: This table provides expected outcomes based on analogous reactions due to limited specific literature data for this direct chlorination.
| Chlorinating Agent | Solvent | Temperature (°C) | Expected Yield | Expected Purity (after chromatography) |
| NCS | DMF | 60 | 70-85% | >95% |
| Sulfuryl Chloride | Dichloromethane | Room Temperature | 50-70% | >90% |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
How to improve regioselectivity in 1,3-dipolar cycloaddition for isoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis.
Troubleshooting Guide
Problem 1: Poor Regioselectivity - Obtaining a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles
-
Possible Cause: Uncontrolled reaction conditions or inherent substrate properties. The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is governed by a combination of steric and electronic factors.[1][2] In many cases, the reaction is under frontier molecular orbital (FMO) control, which typically favors the 3,5-disubstituted isomer.[1][2] However, deviations are common.
-
Solution 1: Implement Catalysis.
-
For 3,5-Disubstituted Isoxazoles: The use of a copper(I) catalyst is a well-established and reliable method to achieve high regioselectivity for the 3,5-isomer.[1][3][4] This "click" approach is often the most effective strategy.
-
For 3,4-Disubstituted Isoxazoles: Achieving the opposite regioselectivity can be more challenging. A ruthenium catalyst has been shown to reverse the inherent polarity of nitrile oxides, leading to the formation of 4-substituted isoxazoles.[5]
-
-
Solution 2: Modify Solvent Conditions.
-
The polarity of the solvent can influence the transition state energies of the two regioisomeric pathways, thereby altering the product ratio.[6][7] Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO) or protic (e.g., ethanol) can optimize the selectivity for the desired isomer.[3][6] For the reaction between 2-furfuryl nitrile oxide and ethyl propiolate, less polar solvents favored the 3,5-disubstituted product.[6]
-
-
Solution 3: Evaluate Substrate Electronics and Sterics.
-
Electronic Effects: The electronic nature of substituents on both the nitrile oxide and the alkyne plays a crucial role.[2][3] The dominant interaction is often between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide, which favors the 3,5-isomer.[1]
-
Steric Effects: Bulky substituents on either reactant will tend to orient themselves away from each other in the transition state, which also generally favors the formation of the 3,5-disubstituted isoxazole from a terminal alkyne.[1][8]
-
Problem 2: Low Yield of the Desired Isoxazole Product
-
Possible Cause: Inefficient in situ generation of the nitrile oxide. Nitrile oxides are often reactive and prone to dimerization to form furoxans, which reduces the yield of the desired cycloaddition product.[9][10]
-
Solution: Optimize the generation of the nitrile oxide. Common methods include the dehydrohalogenation of hydroximoyl chlorides with a base (e.g., triethylamine) or the oxidation of aldoximes (e.g., with N-chlorosuccinimide, NCS).[1][9] Ensure the chosen method is compatible with the substrates and that the nitrile oxide is trapped by the dipolarophile as it is formed. Using an excess of the nitrile oxide precursor can sometimes improve yields.[10]
-
Possible Cause: Inappropriate catalyst loading or deactivation.
-
Solution: For catalyzed reactions, optimize the catalyst amount. For instance, in mechanochemical copper-catalyzed reactions, a significant increase in yield and regioselectivity was observed with sub-stoichiometric amounts of copper (e.g., 10-14 mol%).[10] Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.
Frequently Asked Questions (FAQs)
Q1: How can I reliably synthesize the 3,5-disubstituted isoxazole? A1: The most reliable method is the copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne and a nitrile oxide (generated in situ).[1][3] This approach, often referred to as a "click" reaction, consistently provides high yields and excellent regioselectivity for the 3,5-isomer.[1][4]
Q2: Is it possible to selectively synthesize the 3,4-disubstituted isoxazole? A2: Yes, though it is less common. The use of a ruthenium catalyst can reverse the typical regioselectivity and lead to the formation of 3,4-disubstituted isoxazoles.[5] Another approach involves using an enamine as the dipolarophile in a [3+2] cycloaddition with a hydroximoyl chloride, which can also yield the 3,4-isomer.[1]
Q3: What role does the solvent play in determining regioselectivity? A3: The solvent can significantly impact the ratio of regioisomers.[6] A study on the reaction of 2-furfuryl nitrile oxide with ethyl propiolate showed that the ratio of 3,5- to 3,4-disubstituted isoxazoles decreased as solvent polarity increased.[6] This is because the polarity of the solvent can differentially stabilize the two different transition states leading to the regioisomers.[6][7] Green solvents like deep eutectic solvents (DES) have also been used for regioselective isoxazole synthesis.[11]
Q4: Are there any solvent-free methods to improve regioselectivity? A4: Yes, mechanochemical methods using ball-milling have been developed for the synthesis of 3,5-isoxazoles.[10][12] These solvent-free techniques can offer high yields, excellent regioselectivity, and are considered environmentally benign.[10] Topochemical reactions in the solid state can also provide spontaneous and regiospecific cycloaddition.[13]
Q5: What are the fundamental principles governing regioselectivity in this reaction? A5: Regioselectivity is primarily controlled by Frontier Molecular Orbital (FMO) theory (electronic effects) and steric effects.[1][2] For most terminal alkynes, the interaction between the alkyne's HOMO and the nitrile oxide's LUMO is dominant, favoring the 3,5-isomer where the atoms with the largest orbital coefficients align.[1] Steric hindrance between bulky groups on the reactants also disfavors the transition state leading to the more crowded 3,4-isomer.[1][8]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity of 2-Furfuryl Nitrile Oxide and Ethyl Propiolate Cycloaddition
| Solvent | Dielectric Constant (ε) | Ratio of 3,5- to 3,4-isomer | Reference |
| Toluene | 2.38 | 2.0 | [6] |
| Dichloromethane | 8.93 | 3.4 | [6] |
| Ethanol | 24.55 | 1.9 | [6] |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 1.5 | [6] |
Table 2: Comparison of Catalytic Methods for Regioselective Isoxazole Synthesis
| Desired Isomer | Catalyst | Key Reagents | Regioselectivity | Typical Yield | Reference |
| 3,5-Disubstituted | Copper(I) Iodide (CuI) | Terminal Alkyne, Aldoxime, Base | High to Exclusive | Good to Excellent | [1][4] |
| 3,5-Disubstituted | Cu/Al₂O₃ (Mechanochemical) | Terminal Alkyne, Hydroxyimidoyl Chloride | High | Good | [10] |
| 3,4-Disubstituted | Ruthenium (Ru) Catalyst | Terminal Alkyne, Hydroxyimidoyl Chloride | Reversed (Favors 3,4) | Not specified | [5][12] |
Key Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [1][3]
This protocol describes a one-pot method using in situ generation of the nitrile oxide from an aldoxime.
-
Catalyst Preparation (Optional but recommended): In a reaction flask, add a copper(II) source (e.g., CuSO₄·5H₂O, 5 mol%) and a reducing agent (e.g., sodium ascorbate, 10 mol%) to a suitable solvent like THF.
-
Reactant Addition: To a separate mixture of the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in the same solvent, add the prepared copper(I) catalyst solution or a direct copper(I) source like CuI (5 mol%).
-
Nitrile Oxide Generation: Add a base (e.g., triethylamine, 1.5 mmol). To this mixture, add an oxidizing agent such as N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise at 0 °C to generate the nitrile oxide in situ.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive substrates.
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]
This protocol provides a route to the less common 3,4-isomer.
-
Enamine Formation: In a flask containing a non-polar solvent such as toluene (5 mL), dissolve the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol). Stir to facilitate the in situ formation of the enamine.
-
Cycloaddition: To this solution, add the N-hydroximidoyl chloride (1.1 mmol).
-
Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, perform an appropriate aqueous workup. Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography to isolate the 3,4-disubstituted isoxazole.
Visualizations
Caption: General reaction scheme for 1,3-dipolar cycloaddition to form isoxazoles.
Caption: Key factors influencing regioselectivity in isoxazole synthesis.
Caption: Workflow for copper-catalyzed regioselective synthesis of 3,5-isoxazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 7. scielo.br [scielo.br]
- 8. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Topochemical Alkyne Nitrile Oxide Cycloaddition for Polymer Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions and byproducts in isoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[1][2] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:
-
Catalysis : The use of a copper(I) catalyst, such as CuI or generated in situ from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been employed for this purpose.[1]
-
Solvent Choice : Employing less polar solvents can sometimes favor the desired 3,5-isomer.[1]
-
Reaction Temperature : Lowering the reaction temperature may improve selectivity.[1]
-
In Situ Generation of Nitrile Oxide : The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can help maintain a low concentration of the dipole, which can improve selectivity.[1]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?
A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1][2] Here are some strategies to promote the formation of the 3,4-isomer:
-
Use of Internal Alkynes : While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes :
-
Enamine-based [3+2] Cycloaddition : A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones : The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][3]
-
Q3: My isoxazole synthesis is resulting in low yields. What are the common causes, and how can I improve the yield?
A3: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide:
-
Decomposition of Nitrile Oxide : Nitrile oxides are often unstable and can dimerize to form furoxans, a common side reaction that reduces the yield of the desired isoxazole.[1][4][5] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1]
-
Substrate Reactivity : Electron-poor alkynes may react sluggishly. The use of a catalyst, such as Cu(I), can often accelerate the reaction.[1] Steric hindrance on either the nitrile oxide or the alkyne can also significantly decrease the reaction rate.[1]
-
Reaction Conditions :
-
Solvent : The choice of solvent is critical. For instance, in the synthesis of 3,4-disubstituted isoxazoles via enamine cycloaddition, non-polar solvents have been found to give higher yields.[1]
-
Base : When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are important.[1]
-
Temperature : While higher temperatures can increase the reaction rate, they can also lead to decomposition of the nitrile oxide or other starting materials.[1][4] Optimization of the temperature is key.
-
-
Alternative Energy Sources :
Q4: What are the primary byproducts in isoxazole synthesis, and how can I minimize their formation?
A4: The most common byproduct in isoxazole synthesis via 1,3-dipolar cycloaddition is the furoxan (a 1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide intermediate.[1][4][5] To minimize furoxan formation:
-
Slow Addition/In Situ Generation : Slowly adding the nitrile oxide precursor to the reaction mixture or, preferably, generating the nitrile oxide in situ keeps its concentration low, favoring the desired cycloaddition with the alkyne over dimerization.[1][5]
-
Excess Alkyne : Using a large excess of the alkyne can help to outcompete the dimerization reaction, although this may not be economically viable for all substrates.[5]
-
Optimal Temperature : Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[5]
Other byproducts can include polymeric materials or resins, particularly at elevated temperatures.[4]
Troubleshooting Guides
Controlling Regioselectivity
The regioselectivity of the 1,3-dipolar cycloaddition is a critical factor in isoxazole synthesis. The following diagram outlines the key factors influencing the formation of 3,5- and 3,4-disubstituted isoxazoles.
Caption: Key factors that control the regioselectivity of isoxazole synthesis.
Troubleshooting Low Yields
Low yields are a frequent issue in isoxazole synthesis. This workflow provides a systematic approach to identifying and resolving the problem.
Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.
Data Presentation
Table 1: Influence of Reaction Conditions on Isoxazole Yield
| Synthesis Method | Key Parameter | Variation | Yield Range | Reference |
| 3-(dimethylamino)-1-arylprop-2-en-1-ones + hydroxylamine HCl | Energy Source | Conventional Heating | 56-80% | [4] |
| Ultrasound Irradiation | 84-96% | [4] | ||
| 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives | Catalyst | No Catalyst | Lower Yields | [4] |
| Fe₃O₄@MAP-SO₃H | up to 92% | [4] | ||
| 1,3-dipolar cycloaddition of aldoximes | Energy Source | Conventional Heating | 56-70% | [4] |
| Microwave Irradiation | Higher Yields | [4] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[1]
This protocol describes a metal-free method for the synthesis of 3,4-disubstituted isoxazoles.
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, filter the mixture and concentrate the filtrate.
-
Purify the final 3,4-disubstituted isoxazole by column chromatography.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation of β-Enamino Diketones[1]
This method allows for the regioselective synthesis of 3,4-disubstituted isoxazoles using a Lewis acid catalyst.
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring for completion by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.
Protocol 3: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[1]
This protocol is a reliable method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).
-
For in situ generation of the nitrile oxide from the oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.
-
Stir the reaction at room temperature until completion, as indicated by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.
References
Troubleshooting low yields in nitrile oxide cycloaddition reactions
Welcome to the technical support center for nitrile oxide cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My primary reaction product is the furoxan dimer, not the desired isoxazoline/isoxazole. What is causing this and how can I prevent it?
A1: The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is the result of the dimerization of the nitrile oxide intermediate.[1][2][3] This is a common side reaction, especially for less stable nitrile oxides, and it can significantly reduce the yield of your desired cycloadduct.[3] The dimerization is a bimolecular process, meaning its rate is highly dependent on the concentration of the nitrile oxide.
Troubleshooting Strategies:
-
In Situ Generation and Trapping: The most effective method to minimize dimerization is to generate the nitrile oxide in situ in the presence of the dipolarophile (your alkene or alkyne).[4][5] This ensures that the nitrile oxide is trapped in the [3+2] cycloaddition reaction as soon as it is formed, keeping its instantaneous concentration low.
-
Slow Addition: Slowly adding the nitrile oxide precursor (e.g., aldoxime or hydroxamoyl chloride) or the activating reagent (e.g., base or oxidant) to the reaction mixture containing the dipolarophile can help maintain a low concentration of the reactive intermediate.[5][6]
-
Increase Dipolarophile Concentration: Using a higher concentration or a larger excess of the dipolarophile can increase the rate of the desired cycloaddition, outcompeting the dimerization reaction.[4][5]
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can decrease the rate of dimerization.[4][5] However, you will need to ensure the cycloaddition still proceeds at a reasonable rate.
-
Choose a More Reactive Dipolarophile: Electron-deficient alkenes and strained alkenes (like norbornene) are often more reactive towards nitrile oxides and can trap the intermediate more efficiently.[4]
Q2: I am observing incomplete conversion of my starting materials. How can I drive the reaction to completion?
A2: Incomplete conversion can stem from several factors, including inefficient generation of the nitrile oxide, poor reactivity of the dipolarophile, or decomposition of the nitrile oxide before it can react.
Troubleshooting Strategies:
-
Optimize Nitrile Oxide Generation:
-
Choice of Precursor and Method: There are numerous methods for generating nitrile oxides, such as the dehydrohalogenation of hydroxamoyl chlorides, the oxidation of aldoximes, or the dehydration of nitroalkanes.[3][7][8] The optimal method will depend on your specific substrates. For example, the use of Oxone® in combination with NaCl has been shown to be an efficient and environmentally friendly method for generating nitrile oxides from a wide range of aldoximes.[9][10][11]
-
Base and Solvent: The choice of base and solvent can significantly impact the efficiency of nitrile oxide formation. For dehydrohalogenation, organic bases like triethylamine (Et₃N) are common.[1] Solvent polarity can also influence reaction rates.[12][13] It is often beneficial to screen different solvents.
-
-
Increase Reaction Temperature: Carefully increasing the reaction temperature may improve the reaction rate, but be mindful that this can also increase the rate of side reactions like dimerization.[4]
-
Use a Catalyst: In some cases, Lewis acids can be used to catalyze the cycloaddition and improve yields, particularly for asymmetric reactions.[6]
Q3: My reaction is messy, with multiple unidentified byproducts. What are the likely side reactions and how can I minimize them?
A3: Besides dimerization, other side reactions can occur. Identifying the byproducts using techniques like NMR or LC-MS can provide valuable clues.[4]
Potential Side Reactions and Solutions:
-
Decomposition of Nitrile Oxide Precursor: Ensure the purity and stability of your starting materials (e.g., aldoxime, hydroxamoyl chloride).[14] Some precursors may be sensitive to the reaction conditions.
-
Isomerization of the Product: Under certain conditions, the initially formed isoxazoline may isomerize.
-
Reactions with the Solvent or Base: Ensure your chosen solvent and base are inert under the reaction conditions.
Q4: How do I choose the best method for generating the nitrile oxide for my specific substrate?
A4: The choice of method depends on the functional groups present in your starting materials.
-
Dehydrohalogenation of Hydroxamoyl Chlorides: This is a very common and widely used method.[7] However, the preparation of the hydroxamoyl chloride from the corresponding oxime using an electrophilic chlorine source (e.g., NCS) may not be suitable for substrates that are sensitive to oxidation or halogenation.[7]
-
Oxidation of Aldoximes: This is a milder alternative and avoids the use of halogenating agents. A variety of oxidants can be used, including MnO₂, CrO₂, and Oxone®.[3][9] The Oxone®/NaCl system is particularly versatile.[10][11]
-
Dehydration of Primary Nitroalkanes: This method can be effective but may require specific dehydrating agents like aryl isocyanates.[3]
-
From O-Silylated Hydroxamic Acids: This method uses stable, crystalline precursors that generate nitrile oxides under mild conditions with triflic anhydride and a base.[7]
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting low yields in nitrile oxide cycloaddition reactions.
Caption: A decision-making workflow for troubleshooting low yields.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the in situ generation of nitrile oxides from aldoximes using the Oxone®/NaCl method under ball-milling conditions, as reported in the literature.[9][15]
Table 1: Optimization of Reaction Conditions [9]
| Entry | Oxidant | Base | Additive | Time (min) | Yield (%) |
| 1 | Oxone® | Na₂CO₃ | - | 60 | 65 |
| 2 | Oxone® | K₂CO₃ | - | 60 | 58 |
| 3 | Oxone® | Cs₂CO₃ | - | 60 | 43 |
| 4 | Oxone® | NaHCO₃ | - | 60 | 71 |
| 5 | Oxone® | Na₂CO₃ | NaCl | 60 | 85 |
| 6 | Oxone® | Na₂CO₃ | KCl | 60 | 75 |
| 7 | Oxone® | Na₂CO₃ | NaBr | 60 | 72 |
| 8 | Oxone® | Na₂CO₃ | NaI | 60 | 68 |
| 9 | Oxone® | Na₂CO₃ | NaCl | 30 | 73 |
| 10 | Oxone® | Na₂CO₃ | NaCl | 90 | 85 |
Reaction conditions: benzaldoxime (0.1 mmol), methyl acrylate (1.2 equiv.), oxidant (1.1 equiv.), base (1.5 equiv.), additive (1.1 equiv.) at 30 Hz.
Table 2: Substrate Scope with Various Aldoximes [9]
| Entry | Aldoxime | Product | Yield (%) |
| 1 | 4-Methoxybenzaldoxime | 3-(4-methoxyphenyl)-5-(methoxycarbonyl)isoxazoline | 76 |
| 2 | 4-Methylbenzaldoxime | 3-(4-methylphenyl)-5-(methoxycarbonyl)isoxazoline | 81 |
| 3 | 4-Chlorobenzaldoxime | 3-(4-chlorophenyl)-5-(methoxycarbonyl)isoxazoline | 79 |
| 4 | 3-Phenylpropanal oxime | 3-(2-phenylethyl)-5-(methoxycarbonyl)isoxazoline | 82 |
| 5 | Cinnamaldehyde oxime | 3-styryl-5-(methoxycarbonyl)isoxazoline | 69 |
| 6 | Thiophene-2-carbaldehyde oxime | 3-(thiophen-2-yl)-5-(methoxycarbonyl)isoxazoline | 70 |
| 7 | Benzofuran-2-carbaldehyde oxime | 3-(benzofuran-2-yl)-5-(methoxycarbonyl)isoxazoline | 86 |
Reaction conditions: aldoxime (0.1 mmol), methyl acrylate (1.2 equiv.), Oxone® (1.1 equiv.), Na₂CO₃ (1.5 equiv.), NaCl (1.1 equiv.) at 30 Hz for 60 min.
Experimental Protocols
Protocol 1: General Procedure for Nitrile Oxide Cycloaddition via Oxidation of Aldoximes under Ball-Milling Conditions [9]
This protocol is adapted from Fang, R.-K., et al. (2022). Green Chemistry Letters and Reviews.
-
Reaction Setup: In a stainless-steel grinding jar (5 mL), add the aldoxime (0.1 mmol), the alkene or alkyne (1.2 equiv.), NaCl (1.1 equiv.), Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv.), and Na₂CO₃ (1.5 equiv.).
-
Milling: Add four stainless-steel balls (5 mm diameter) to the jar. Close the jar and place it in a ball mill.
-
Reaction: Mill the mixture at 30 Hz for 60 minutes at room temperature.
-
Workup: After the reaction is complete, the mixture is typically purified directly by flash chromatography on silica gel.
Protocol 2: In Situ Generation of a Nitrile Oxide from a Hydroxamoyl Chloride [6]
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the hydroxamoyl chloride (1.0 mmol) and the dipolarophile (1.0-1.2 mmol) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or Et₂O).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable base (e.g., triethylamine, 1.1-1.5 equiv.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C or to warm to room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove any precipitated salts (e.g., triethylammonium chloride). The filtrate can be washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways for an in situ generated nitrile oxide.
Caption: Competing pathways for a nitrile oxide intermediate.
References
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Troubleshooting [chem.rochester.edu]
- 15. tandfonline.com [tandfonline.com]
Strategies to prevent dimerization of nitrile oxides in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the synthesis of isoxazoles, with a particular focus on preventing the undesired dimerization of nitrile oxide intermediates.
Troubleshooting Guide
Rapid dimerization of nitrile oxides to form furoxans is a frequent side reaction that can significantly decrease the yield of the desired isoxazole product. This guide provides solutions to common problems encountered during the 1,3-dipolar cycloaddition reaction.
| Problem | Potential Cause | Solution |
| High Furoxan Dimer Formation | Slow Cycloaddition Rate: The rate of the desired [3+2] cycloaddition is slower than the rate of nitrile oxide dimerization. | Increase Dipolarophile Concentration: Employ a higher concentration or a larger excess of the dipolarophile to favor the intended reaction pathway.[1][2] Use a More Reactive Dipolarophile: Electron-deficient or strained alkenes and alkynes generally exhibit higher reactivity towards nitrile oxides.[1][2] |
| High Instantaneous Concentration of Nitrile Oxide: The in situ generation of the nitrile oxide is too rapid, leading to a concentration that favors the second-order dimerization process. | Slow Addition of Precursor: Introduce the nitrile oxide precursor (e.g., aldoxime or hydroxamoyl halide) or the activating reagent to the reaction mixture containing the dipolarophile in a slow, controlled manner.[2][3] High Dilution: Conducting the reaction at a lower overall concentration can disfavor the bimolecular dimerization.[2][4] | |
| Elevated Reaction Temperature: Higher temperatures can increase the rate of both the desired reaction and the undesired dimerization, sometimes favoring the latter. | Lower the Reaction Temperature: Performing the reaction at 0°C or below can help minimize dimerization, provided the cycloaddition still proceeds at an acceptable rate.[1] | |
| Low or No Isoxazole Yield | Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to decomposition, especially at higher temperatures. | Maintain Low Temperatures: Ensure the reaction is carried out at a low temperature (e.g., 0°C) to maintain the stability of the nitrile oxide.[1] Ensure Rapid Trapping: The nitrile oxide should be generated in the presence of the dipolarophile for immediate reaction.[1] |
| Steric Hindrance: Bulky substituents on the nitrile oxide precursor or the dipolarophile can impede the cycloaddition reaction. | Modify Substrates: If feasible, utilize less sterically hindered starting materials.[1] Increase Reaction Time/Temperature: In some cases, prolonged reaction times or a modest increase in temperature may be necessary to overcome the steric barrier, though this must be balanced against the risk of dimerization and decomposition.[1] | |
| Formation of Other Byproducts | Alternative Reaction Pathways: Nitrile oxides can participate in other side reactions besides dimerization. | Analyze Crude Reaction Mixture: Employ analytical techniques such as NMR or LC-MS to identify major byproducts, which can offer insights into competing reaction pathways.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nitrile oxide dimerization?
Nitrile oxides are prone to dimerizing through a [3+2] cycloaddition reaction with themselves, which results in the formation of furoxans (1,2,5-oxadiazole-2-oxides). This is a bimolecular process, meaning its rate is highly dependent on the concentration of the nitrile oxide.[2]
Q2: What are the most common methods for the in situ generation of nitrile oxides?
The most prevalent methods for generating nitrile oxides in situ include:
-
Dehydrohalogenation of hydroxamoyl halides: This classic method involves the treatment of a hydroxamoyl halide with a base.[1][5]
-
Oxidation of aldoximes: A popular and often "greener" approach is the oxidation of aldoximes using reagents such as Oxone in the presence of sodium chloride.[1][6][7][8]
-
Dehydration of primary nitroalkanes: Reagents like phenyl isocyanate can be used for the dehydration of primary nitroalkanes to yield nitrile oxides.[4][5]
Q3: How does steric hindrance affect nitrile oxide dimerization?
Large, bulky substituents on the R group of the nitrile oxide (R-CNO) can sterically hinder the approach of two nitrile oxide molecules, thereby slowing down the rate of dimerization.[1] For instance, nitrile oxides bearing a mesityl group are often stable enough to be isolated due to significant steric hindrance.[1][4]
Q4: What is the role of the solvent in preventing dimerization?
The choice of solvent can impact the stability and reactivity of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[1][9] The polarity of the solvent can influence the rates of both the desired cycloaddition and the undesired dimerization, making solvent screening a valuable optimization step.[1]
Q5: Are there environmentally friendly methods for nitrile oxide generation?
Yes, there is a growing focus on developing more sustainable methods. One such approach is the use of Oxone (a potassium triple salt) in combination with sodium chloride for the oxidation of aldoximes, which is considered a green protocol.[1][7][8]
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from Aldoxime using NaCl/Oxone
This protocol describes a green method for the generation of nitrile oxides from aldoximes and their subsequent 1,3-dipolar cycloaddition.
Materials:
-
Aldoxime
-
Alkene or alkyne (dipolarophile)
-
Sodium chloride (NaCl)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aldoxime (1 equivalent) and the dipolarophile (1.2 equivalents) in a mixture of ethyl acetate and water (1:1 ratio).
-
To this stirred solution, add NaCl (1 equivalent) and NaHCO₃ (2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add Oxone (1.1 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Slow Addition Method for Dehydrohalogenation of Hydroxamoyl Chloride
This protocol is designed to maintain a low concentration of nitrile oxide to minimize dimerization.
Materials:
-
Hydroxamoyl chloride
-
Alkene or alkyne (dipolarophile)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
Dissolve the hydroxamoyl chloride (1 equivalent) and the dipolarophile (1.5 equivalents) in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0°C.
-
In a separate flask, prepare a solution of triethylamine (1.1 equivalents) in the same anhydrous solvent.
-
Using a syringe pump, add the triethylamine solution dropwise to the stirred solution of the hydroxamoyl chloride and dipolarophile over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for preventing nitrile oxide dimerization.
Caption: Competing reaction pathways for in situ generated nitrile oxides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
Effect of solvent and temperature on isoxazole synthesis outcomes
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of isoxazoles, with a specific focus on the impact of solvent and temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during isoxazole synthesis, particularly focusing on the widely used 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1]
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions. Verify the quality of the nitrile oxide precursor, such as aldoximes or hydroximoyl chlorides.[1] |
| Dimerization of Nitrile Oxide | A common side reaction is the dimerization of the in-situ generated nitrile oxide to form furoxans, which lowers the yield. To mitigate this, consider adding the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration. Using a slight excess of the alkyne can also be beneficial.[1][2] |
| Poor Reactant Solubility | Select a solvent in which all reactants are fully soluble at the chosen reaction temperature. Common solvents for isoxazole synthesis include acetonitrile, DMF, and DMSO.[1] |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while higher temperatures (e.g., 90°C) may promote decomposition or side reactions.[1][3] Conversely, some reactions require lower temperatures to improve selectivity.[2] |
| Reactant Decomposition | If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1] |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Pre-activation of the catalyst may be necessary in some cases.[1] |
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Inherent Electronic and Steric Factors | The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile (alkyne).[2] For terminal alkynes, the 3,5-disubstituted isoxazole is often the favored product.[2] |
| Suboptimal Solvent Choice | The polarity of the solvent can significantly influence regioselectivity. In some cases, less polar solvents may favor the formation of a specific isomer.[2] For instance, in the cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate, an unexpected decrease in regioselectivity for the 3,5-disubstituted isomer was observed with an increase in solvent polarity.[4] Conversely, for the cyclocondensation of β-enamino diketones, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can alter the major regioisomer formed.[5][6] |
| Influence of Temperature | Lowering the reaction temperature can sometimes improve the selectivity towards a specific regioisomer.[2] |
| Lack of Catalyst or Inappropriate Catalyst | The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have also been employed for this purpose.[2] For the synthesis of 3,4-disubstituted isoxazoles from β-enamino diketones, a Lewis acid like BF₃·OEt₂ can be used to control regioselectivity.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazoles?
A1: The two most versatile and widely used methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][8] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][9]
Q2: How do solvent and temperature generally affect the yield and regioselectivity of isoxazole synthesis?
A2: Solvent and temperature are critical parameters that significantly influence the outcome of isoxazole synthesis. The choice of solvent can affect reactant solubility, reaction rate, and, particularly in 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition of reactants, while temperatures that are too low may result in very slow or incomplete reactions.[1]
Q3: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the most likely causes and immediate solutions?
A3: Low yields in 1,3-dipolar cycloadditions often stem from the rapid dimerization of the in-situ generated nitrile oxide to form furoxans.[1][2] To address this, try using a slight excess of the nitrile oxide precursor. Additionally, the choice of base and solvent for generating the nitrile oxide is crucial and may need optimization. The reaction temperature should also be carefully controlled, as higher temperatures can favor the dimerization side reaction.[1]
Q4: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?
A4: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is influenced by the electronic and steric characteristics of your starting materials. The choice of solvent can also play a significant role; for example, more polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[1] Experimenting with different catalysts, such as copper(I) for favoring 3,5-disubstituted isoxazoles, can also direct the reaction towards a specific regioisomer.[2]
Data Summary
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 3,4-Disubstituted Isoxazoles
| Entry | Solvent | Additive | Regioisomeric Ratio (3,4-isomer : other) | Yield (%) |
| 1 | Ethanol | None | - | - |
| 2 | Acetonitrile | None | - | - |
| 3 | Acetonitrile | Pyridine | - | - |
| 4 | Acetonitrile | BF₃·OEt₂ | Major product | High |
Data adapted from reactions of β-enamino diketones with hydroxylamine hydrochloride. The use of a Lewis acid like BF₃·OEt₂ in an aprotic solvent like acetonitrile can significantly favor the formation of the 3,4-disubstituted regioisomer.[6][7]
Table 2: Effect of Temperature on Isoxazole Synthesis Yield
| Reaction | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Synthesis of 3-benzoylisoxazolines | 80 | 18 h | Good | Further increases in temperature may be detrimental.[1] |
| Lewis acid-promoted synthesis | 90 | 24 h | 92 | Increasing the temperature to 140°C decreased the yield to 21%.[3] |
| Synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates | 60 | 2 days | 45 | Increasing temperature to 70°C improved the yield to 74% and reduced the reaction time to 1 day. Further increase to 80-85°C led to resinification and lower yields.[10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Benzoylisoxazolines
This protocol is an example of a 1,3-dipolar cycloaddition reaction.
-
To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.[1]
Protocol 2: General Procedure for the Synthesis of 5-Arylisoxazoles
This protocol describes a condensation reaction.
-
In a round-bottom flask, stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.[1][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst activity and loading in catalyzed isoxazole reactions
Welcome to the technical support center for catalyzed isxazole reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their isoxazole synthesis experiments. Here you will find answers to frequently asked questions and detailed guides to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for isoxazole synthesis, and how do I choose the right one?
A1: Copper, palladium, rhodium, and gold are the most frequently employed catalysts in isoxazole synthesis. The optimal choice depends on the desired substitution pattern of the isoxazole and the nature of your starting materials.
-
Copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles in 1,3-dipolar cycloaddition reactions.[1] They are often generated in situ from sources like copper(II) sulfate with a reducing agent.
-
Palladium catalysts are versatile and often used in cross-coupling reactions to introduce aryl groups onto the isoxazole ring.[2][3] They are also effective in cascade annulation/allylation of alkynyl oxime ethers.[4]
-
Rhodium catalysts can be employed in formal [3+2] cycloaddition reactions of N-sulfonyl-1,2,3-triazoles with isoxazoles.
-
Gold catalysts are particularly useful for the cycloisomerization of α,β-acetylenic oximes and for the annulation of alkynes and nitriles.[4]
Q2: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I improve it?
A2: Low yields in 1,3-dipolar cycloadditions are a common issue, often stemming from several factors. A primary concern is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[5] To mitigate this, consider the following:
-
Slow addition of the nitrile oxide precursor: Adding the precursor slowly to the reaction mixture helps to maintain a low concentration of the nitrile oxide, disfavoring dimerization.[5]
-
Use a slight excess of the alkyne: Adjusting the stoichiometry to have a slight excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed.[5]
-
Optimize reaction temperature: Higher temperatures can sometimes favor the dimerization of the nitrile oxide. Therefore, optimizing the temperature is crucial.[5]
-
In situ generation of nitrile oxide: Generating the nitrile oxide in the presence of the dipolarophile is a key strategy to ensure it reacts promptly.[1]
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A3: The formation of isomers is a frequent challenge, particularly in 1,3-dipolar cycloaddition reactions.[5] Regioselectivity is influenced by both electronic and steric factors of the reacting partners. Here are some strategies to enhance regioselectivity:
-
Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1]
-
Solvent Choice: The polarity of the solvent can play a role. In some cases, less polar solvents may favor the formation of the desired isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]
-
Alternative Synthetic Routes: For challenging substitutions, such as 3,4-disubstituted isoxazoles, alternative methods like enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones can provide better regiocontrol.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your isoxazole synthesis experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive or degraded catalyst. | Use a fresh batch of catalyst and handle it under an inert atmosphere if it is air-sensitive. |
| Poor solubility of reactants. | Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO. | |
| Suboptimal reaction temperature. | Systematically screen a range of temperatures. An increase from 60°C to 80°C might improve yields, but further increases could be detrimental.[5] | |
| Decomposition of starting materials. | Consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[5] | |
| Formation of Side Products | Dimerization of nitrile oxide. | Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[5] Use a slight excess of the alkyne dipolarophile.[5] |
| Side reactions of starting materials. | Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions. Purify starting materials to remove impurities. | |
| Poor Regioselectivity | Uncatalyzed reaction conditions. | Employ a catalyst known to direct regioselectivity, such as a copper(I) salt for 3,5-disubstituted isoxazoles.[1] |
| Inappropriate solvent. | Screen different solvents, as polarity can influence the regiochemical outcome. |
Data Presentation: Catalyst Performance in Isoxazole Synthesis
The following tables summarize quantitative data on the performance of different catalytic systems in isoxazole synthesis.
Table 1: Comparison of Catalysts for the Synthesis of 3,5-Disubstituted Isoxazoles
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuI | 10 | Toluene | 110 | 6-8 | 63-89 | [6] |
| Ag₂CO₃ | 10 | Toluene | 110 | 12-18 | 55-78 | [6] |
| None | - | Toluene | 110 | 24 | 20-35 | [6] |
Table 2: Catalyst Comparison for Knoevenagel Condensation in Styrylisoxazole Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Nano-Titania (TiO₂) | 20 | Solvent-free | 90 | 1.5 | 92 | [7] |
| Pyrrolidine | 10 | Solvent-free (grinding) | Room Temperature | 0.25 | High (not specified) | [7] |
| Piperidine | Not specified | Ethanol | Reflux | Not specified | Good | [7] |
Note: The data in Table 2 is collated from different studies, and reaction conditions may vary.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a general procedure for the copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne and an in situ generated nitrile oxide.
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
To a solution of the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask, add CuI (0.05 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add NCS (1.1 mmol) in one portion, followed by the dropwise addition of Et₃N (1.5 mmol) over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Palladium-Catalyzed Synthesis of 3,4,5-Trisubstituted Isoxazoles from 4-Iodoisoxazoles
This protocol outlines a general procedure for the Suzuki cross-coupling of a 4-iodoisoxazole with a boronic acid.
Materials:
-
4-Iodoisoxazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a Schlenk tube, combine the 4-iodoisoxazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Post-reaction workup and extraction methods for isoxazole compounds
This technical support center provides troubleshooting guidance and frequently asked questions regarding the post-reaction workup and extraction of isoxazole compounds. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of isoxazole compounds?
A1: The solubility of isoxazole and its derivatives is dictated by their overall polarity. The parent isoxazole ring is polar, leading to good solubility in polar solvents like water, methanol, and ethanol.[1] However, for substituted isoxazoles, solubility is heavily influenced by the nature of the substituents. Large, non-polar or hydrophobic side chains will decrease aqueous solubility and increase solubility in organic solvents such as ethyl acetate, dichloromethane, and hexane.[2]
Q2: My isoxazole product seems to be degrading during workup. What are the common causes?
A2: Isoxazole rings can be sensitive to certain conditions. Stability can be compromised under strongly acidic or basic conditions, potentially leading to ring-opening or other degradation pathways.[3][4][5] Elevated temperatures can also accelerate decomposition.[3] It is crucial to maintain a neutral or mildly acidic/basic pH during extraction and to avoid excessive heat during solvent evaporation.
Q3: I am struggling to separate regioisomers of my disubstituted isoxazole. What purification strategies can I try?
A3: Separating regioisomers of isoxazoles is a common challenge. Standard column chromatography on silica gel is the first method to optimize, by carefully selecting and fine-tuning the eluent system (e.g., mixtures of hexane and ethyl acetate).[6] If baseline separation is not achieved, High-Performance Liquid Chromatography (HPLC) may be necessary for more challenging separations.[6] In some specific cases, techniques like thin-layer chromatography using complex formation with metal salts have been explored. For chiral isoxazoles, supercritical fluid chromatography (SFC) can be an effective method for enantioseparation.[7]
Q4: What is the most common method for purifying crude isoxazole products?
A4: The most widely used method for the purification of isoxazole compounds is column chromatography using silica gel as the stationary phase.[6][8] Eluent systems typically consist of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate, with the ratio adjusted based on the polarity of the specific isoxazole derivative.[9] For solid products, recrystallization from a suitable solvent system is also a highly effective purification technique.[6][10]
Q5: Can I avoid column chromatography for the purification of my isoxazole product?
A5: In some cases, yes. Certain synthetic methods, particularly those conducted in aqueous media or under ultrasonic irradiation, can yield products of high purity that may only require simple filtration and washing, or recrystallization, thus avoiding traditional chromatography.[11][12] These are often referred to as "group-assisted-purification" or green chemistry approaches.
Troubleshooting Guides
Here we address specific issues that may arise during the workup and extraction of isoxazole compounds.
Issue 1: Low Product Yield After Extraction
| Question | Answer & Troubleshooting Steps |
| Why is my recovery of the isoxazole compound so low after liquid-liquid extraction? | 1. Check Solvent Polarity: Ensure the extraction solvent is appropriate for your isoxazole derivative. Highly polar isoxazoles may have some solubility in the aqueous layer, leading to losses. Try performing multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to improve recovery.[13] 2. pH Adjustment: The isoxazole ring is weakly basic (pKa of the conjugate acid is around -2.0 to -3.0).[14][15] If your workup involves an acidic wash, ensure the pH is subsequently neutralized or made slightly basic before extraction to ensure the isoxazole is in its neutral, more organic-soluble form. 3. Incomplete Reaction: Before starting the workup, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC) or LC-MS. An incomplete reaction is a common reason for low isolated yields.[16] 4. Emulsion Formation: Significant loss of product can occur if a stable emulsion forms between the aqueous and organic layers. (See Issue 2 for troubleshooting emulsions). |
Issue 2: Persistent Emulsion During Liquid-Liquid Extraction
| Question | Answer & Troubleshooting Steps |
| How can I break the stable emulsion that formed during the extraction of my reaction mixture? | 1. Add Brine: The most common first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[8][16] 2. Filtration: Try filtering the entire emulsion through a pad of Celite® or glass wool. This can often help to separate the layers.[16] 3. Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers of an emulsion. 4. Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., a small amount of hexane to an ethyl acetate extraction) can sometimes disrupt the emulsion. |
Issue 3: Product is an Oil Instead of Expected Solid
| Question | Answer & Troubleshooting Steps |
| My isoxazole product is an oil, but the literature reports it as a solid. What could be the issue? | 1. Residual Solvent: The most common cause is the presence of residual solvent. Ensure you have removed all solvent under high vacuum for a sufficient amount of time. Gentle heating may be applied if the compound is known to be thermally stable. 2. Impurities: The presence of impurities can depress the melting point of a compound, sometimes causing it to present as an oil or a gummy solid. Re-purify the compound using column chromatography or attempt to induce crystallization. 3. Inducing Crystallization: If the oil is pure, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available. Trying different solvent systems for recrystallization can also be effective.[10] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Isoxazole
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₃H₃NO | [1][15] |
| Molar Mass | 69.06 g/mol | [1][15] |
| Boiling Point | 95 °C | [14][15] |
| Density | 1.078 g/mL at 25 °C | [14] |
| pKa (conjugate acid) | -2.0 to -3.0 | [14][15] |
| Appearance | Colorless liquid |[1][14] |
Table 2: General Solubility of Isoxazole Derivatives
| Solvent Type | Solubility | Rationale | Source(s) |
|---|---|---|---|
| Polar Protic (Water, Ethanol) | High for parent isoxazole, variable for derivatives | The N and O atoms allow for hydrogen bonding. | [1] |
| Polar Aprotic (Ethyl Acetate, DCM) | Generally Good | Good balance of polarity for many substituted isoxazoles. | [8][13] |
| Non-Polar (Hexane, Toluene) | Low for parent isoxazole, increases with non-polar substituents | Solubility is dependent on the hydrophobic character of substituents. |[1][2] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workflow
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Cautiously pour the mixture into a separatory funnel containing water or a suitable quenching solution (e.g., saturated aq. NH₄Cl).
-
Extraction: Add the chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane).[13] The volume is typically equal to or half that of the aqueous layer.
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate fully. Drain the lower layer. If the desired product is in the organic layer and it is the upper layer, drain the aqueous layer and collect the organic layer from the top of the funnel.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer 2-3 times to maximize product recovery.
-
Washing: Combine the organic layers and wash with brine (saturated aq. NaCl) to help remove residual water and break any minor emulsions.[8]
-
Drying: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude isoxazole product in a minimal amount of the extraction solvent or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the concentrated solution directly but carefully onto the silica bed.
-
Elution: Begin eluting the column with the starting solvent mixture (e.g., 100% hexane or 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.[6]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole compound.
Workflow Visualization
Caption: General workflow for post-reaction workup and purification of isoxazole compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 288-14-2 CAS MSDS (Isoxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Isoxazole - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Analytical Method Validation for the Quantification of 4-Chloro-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantification of 4-Chloro-3,5-dimethylisoxazole: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical in drug development and research to ensure accurate, precise, and reliable quantification of the target analyte.
Due to the limited availability of specific validated methods for this compound, this guide leverages data from validated methods for structurally similar isoxazole derivatives and chlorinated organic compounds to provide a robust comparison.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of compounds analogous to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Measurement of the absorption of UV-Vis light by the analyte in a solution. |
| Linearity Range | Typically wide, e.g., 5-1000 ppm for isoxazole derivatives.[1] | Wide, e.g., 5 to 120 ng/mL for chlorinated organic compounds. | Generally narrower, e.g., 2–10 µg/ml for Sulfamethoxazole.[2] |
| Limit of Detection (LOD) | Moderate, e.g., ~0.5 µg/mL for a voriconazole.[3] | Very low, e.g., below 0.1 ng/mL for chlorinated organic carriers. | Higher, e.g., 0.22 µg/mL for cefazolin sodium.[4] |
| Limit of Quantitation (LOQ) | Moderate, e.g., ~1.5 µg/mL for a voriconazole.[3] | Very low, e.g., ~0.025 ppm for alkyl halides in posaconazole.[5] | Higher, e.g., 0.67 µg/mL for cefazolin sodium.[4] |
| Accuracy (% Recovery) | High, typically 98-102%.[2] | High, typically 95% to 105% for chlorinated organic carriers. | High, typically 98-102%.[2] |
| Precision (%RSD) | High, typically < 2%.[2] | High, typically < 15%. | High, typically < 2%.[2] |
| Specificity/Selectivity | High, good separation of analytes from matrix components. | Very high, mass analyzer provides excellent specificity. | Lower, susceptible to interference from other absorbing compounds. |
| Sample Throughput | Moderate to high. | Moderate. | High. |
| Cost & Complexity | Moderate cost and complexity. | High cost and complexity. | Low cost and simple operation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a general guideline for the quantification of this compound based on methods for other isoxazole derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: Determined by scanning the UV spectrum of the analyte (typically around 220-280 nm for isoxazoles).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general framework for the analysis of this compound, drawing from methods used for other chlorinated organic compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog or a compound with similar properties)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. Prepare calibration standards containing the analyte and a fixed concentration of the internal standard.
-
Sample Preparation: Extract the sample with a suitable solvent. The extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix. Add the internal standard to the extract.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).
-
Carrier gas: Helium at a constant flow rate.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: A range that includes the molecular ion and characteristic fragment ions of this compound.
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Use this curve to determine the concentration in the samples.
UV-Visible Spectrophotometry Method
This protocol outlines a basic procedure for the quantification of this compound, assuming it has a suitable chromophore.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
A suitable solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol).
-
This compound reference standard.
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the assay.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of this compound in the sample from its absorbance using the calibration curve.
Visualized Workflows
References
- 1. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]
- 5. researchgate.net [researchgate.net]
The Isoxazole Scaffold: A Privileged Structure in the Quest for Novel Anticancer Agents
A comparative analysis of the cytotoxic activity of isoxazole-based anticancer agents reveals a promising and versatile class of compounds with significant potential in oncological drug development. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a key pharmacophore in a multitude of biologically active compounds.[1] Its unique structural and electronic properties facilitate diverse interactions with various biological targets, rendering it a privileged scaffold in medicinal chemistry.[1] This guide presents a comparative overview of the cytotoxic activities of several notable isoxazole-based anticancer agents, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
The anticancer potential of isoxazole derivatives has been increasingly recognized in recent years, with studies demonstrating their efficacy against a wide range of human cancer cell lines.[1] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of crucial cellular enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[2][3] The versatility of the isoxazole scaffold allows for synthetic modifications that can enhance potency, selectivity, and pharmacokinetic profiles, making it an attractive starting point for the development of new cancer therapeutics.[3][4]
Comparative Cytotoxicity of Isoxazole-Based Anticancer Agents
The in vitro cytotoxic activity of anticancer agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various isoxazole derivatives against several human cancer cell lines, providing a basis for comparative analysis.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin-Isoxazole Hybrid (Compound 40) | MCF-7 (Breast Cancer) | 3.97 | [1][5] |
| Curcumin (Parent Compound) | MCF-7 (Breast Cancer) | 21.89 | [1][5] |
| Hydnocarpin-Isoxazole Hybrid (Compound 5) | A375 (Melanoma) | 3.6 (24h), 0.76 (48h) | [1] |
| Forskolin-Isoxazole Derivative (Compound 6) | MCF-7 (Breast Cancer) | 0.5 | [5] |
| Forskolin (Parent Compound) | MCF-7 (Breast Cancer) | 63.3 | [5] |
| Isoxazole Chalcone Derivative (Compound 10a) | DU145 (Prostate Cancer) | 0.96 | [5] |
| Isoxazole Chalcone Derivative (Compound 10b) | DU145 (Prostate Cancer) | 1.06 | [5] |
| Spiroisoxazoline Derivative (Compound 17) | MCF-7 (Breast Cancer) | 0.02 | [5] |
| Spiroisoxazoline Derivative (Compound 17) | A549 (Lung Cancer) | 0.2 | [5] |
| Diosgenin-Isoxazole Derivative (Compound 24) | MCF-7 (Breast Cancer) | 9.15 ± 1.30 | [5] |
| Diosgenin-Isoxazole Derivative (Compound 24) | A549 (Lung Cancer) | 14.92 ± 1.70 | [5] |
| Diosgenin (Parent Compound) | MCF-7 (Breast Cancer) | 26.91 ± 1.84 | [5] |
| Diosgenin (Parent Compound) | A549 (Lung Cancer) | 36.21 ± 2.42 | [5] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast Cancer) | 2.63 | [6] |
Key Mechanisms of Action and Signaling Pathways
Isoxazole-based anticancer agents exert their cytotoxic effects through a variety of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] Two prominent mechanisms are the inhibition of Heat Shock Protein 90 (HSP90) and the disruption of tubulin polymerization.[1][7]
HSP90 Inhibition: Several isoxazole derivatives, such as NVP-AUY922, are potent inhibitors of HSP90.[1][7] HSP90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins.[1] By inhibiting HSP90, these isoxazole compounds lead to the degradation of these client proteins, ultimately resulting in cancer cell death.[1]
Caption: Signaling pathway of HSP90 inhibition by isoxazole derivatives.
Tubulin Polymerization Inhibition: Certain isoxazole-based compounds, like KRIBB3, have been demonstrated to interfere with tubulin polymerization.[1][7] Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division.[1] The disruption of microtubule dynamics leads to mitotic arrest and subsequently, apoptosis.[1]
Caption: Mechanism of tubulin polymerization inhibition by isoxazole agents.
Experimental Protocols
The evaluation of the cytotoxic activity of isoxazole-based anticancer agents typically involves in vitro cell-based assays. The MTT assay is a widely used colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the isoxazole-based compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Caption: A generalized workflow for the MTT cell viability assay.
Conclusion
Isoxazole-based compounds represent a versatile and potent class of anticancer agents.[1] Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties, leading to the development of derivatives with high efficacy and selectivity.[1] The diverse mechanisms of action, from inhibiting crucial cellular machinery to modulating key signaling pathways, underscore the broad therapeutic potential of this chemical scaffold in the ongoing search for more effective cancer treatments. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Isomers: Isoxazole Versus Oxazole Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, the subtle dance of atoms within a molecule can lead to profound differences in biological activity. This guide provides an objective comparison of two closely related five-membered heterocyclic scaffolds: isoxazole and oxazole. By examining their performance in key biological assays, supported by experimental data, we aim to illuminate the nuanced structure-activity relationships that govern their therapeutic potential.
The core difference between isoxazole and oxazole lies in the arrangement of their nitrogen and oxygen atoms. In isoxazole, they are adjacent (a 1,2-arrangement), while in oxazole, they are separated by a carbon atom (a 1,3-arrangement).[1] This seemingly minor isomeric difference significantly influences the electronic and steric properties of the molecules, which in turn dictates their interactions with biological targets.[1][2] Both scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds with anticancer, antibacterial, and anti-inflammatory properties.[1][2]
This guide delves into a direct comparison of their biological activities, presenting quantitative data from head-to-head studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Biological Activity: A Data-Driven Analysis
The following tables summarize quantitative data from studies that have directly compared the biological activities of isoxazole and oxazole derivatives.
Enzyme Inhibition
The inhibitory activity of isoxazole and oxazole derivatives has been compared against enzymes implicated in metabolic diseases and cancer.
| Biological Target | Compound Class | Lead Compound Example | IC50 | Reference |
| Diacylglycerol Acyltransferase 1 (DGAT1) | 3-Phenylisoxazole Analogs | Compound 40a | 64 nM | [1] |
| 5-Phenyloxazole Analogs | - | >1000 nM | [1] | |
| Stearoyl-CoA Desaturase 1 (SCD1) | Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 µM | [1][3] |
| Isoxazole-Oxazole Hybrid | Compound 14 | 19 µM | [1][3] | |
| Stearoyl-CoA Desaturase 5 (SCD5) | Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 µM | [1][3] |
| Isoxazole-Oxazole Hybrid | Compound 14 | 10 µM | [1][3] |
In the case of DGAT1 inhibition, a target for obesity treatment, isoxazole-containing compounds were found to be significantly more potent than their oxazole counterparts.[1] Conversely, for the inhibition of SCD1 and SCD5, enzymes targeted in oncology, an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids.[1][3]
Anticancer Activity
Direct comparative studies on the anticancer activity of isoxazole versus oxazole analogs are limited in the literature. However, a head-to-head comparison of hypothetical analogs as Hsp90 inhibitors suggests the potential for isoxazole derivatives to be more potent.
| Biological Target | Compound Class | Lead Compound Example | IC50 | Reference |
| Heat Shock Protein 90 (Hsp90) | Isoxazole Analog | Compound 1 | 0.5 µM | [2] |
| Oxazole Analog (hypothetical) | Compound 2 | 2.1 µM | [2] |
It is important to note that numerous isoxazole and oxazole derivatives have independently shown significant anticancer activities against various cell lines. For instance, isoxazole-piperazine derivatives have demonstrated potent cytotoxicity against human liver (Huh7) and breast (MCF-7) cancer cell lines with IC50 values in the low micromolar range (0.3 to 3.7 µM).[4]
Antibacterial Activity
The antibacterial potential of isoxazole and oxazole derivatives has been a subject of considerable research. A direct comparison of structurally similar compounds against Escherichia coli indicated superior activity for the isoxazole derivative.
| Bacterial Strain | Compound Class | Lead Compound Example | MIC (µg/mL) | Reference |
| Escherichia coli | Isoxazole Analog | Compound 3 | 16.88 | [2] |
| Oxazole Analog (hypothetical) | Compound 4 | >32 | [2] |
Furthermore, a study on semisynthetic analogs of Mupirocin evaluated isoxazole-oxazole linked hybrids, revealing potent and specific activity against various bacterial strains.[1]
| Bacterial Strain | Isoxazole-Oxazole Hybrid 18a | Isoxazole-Oxazole Hybrid 18b | Isoxazole-Oxazole Hybrid 18c | Reference |
| E. coli | 128 µg/mL | - | - | [3] |
| S. pyogenes | 0.50 µg/mL | - | - | [3] |
| S. pneumoniae | 0.13 µg/mL | 0.13 µg/mL | - | [3] |
| H. influenzae | - | - | 0.13 µg/mL | [3] |
Anti-inflammatory Activity
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate reproducible research.
Enzyme Inhibition Assays
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay
-
Objective: To determine the in vitro potency of a compound to inhibit DGAT1 enzyme activity.
-
Method: A common method involves using microsomal fractions from cells overexpressing DGAT1 as the enzyme source. The assay measures the incorporation of a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) into triglycerides in the presence of a diacylglycerol acceptor. The reaction mixture is incubated with the test compound at various concentrations. The resulting radiolabeled triglycerides are then extracted and quantified using thin-layer chromatography (TLC) followed by scintillation counting or autoradiography. The IC50 value is calculated from the dose-response curve.[1]
Stearoyl-CoA Desaturase (SCD) Inhibition Assay
-
Objective: To assess the ability of a compound to inhibit the conversion of saturated fatty acids to monounsaturated fatty acids by SCD enzymes.
-
Method: This assay typically uses liver microsomes as the source of SCD. The activity is measured by monitoring the conversion of a radiolabeled saturated fatty acyl-CoA (e.g., [14C]-stearoyl-CoA) to its monounsaturated product. The reaction is initiated by adding the substrate to the microsomes in the presence of the test compound. The lipids are then extracted, saponified, and the resulting fatty acid methyl esters are separated by gas chromatography or HPLC to quantify the radiolabeled saturated and monounsaturated fatty acids. The percentage of inhibition is calculated, and the IC50 value is determined.[1]
Anticancer Activity Assay
MTT Assay for Cytotoxicity
-
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
-
Method: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]
Antibacterial Activity Assay
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Method: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate. A standardized bacterial inoculum (e.g., E. coli) is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Anti-inflammatory Activity Assay
Griess Assay for Nitric Oxide (NO) Inhibition
-
Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.
-
Method: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compound. After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically (around 540 nm). A reduction in nitrite levels indicates inhibition of NO production. The IC50 value can be calculated from the dose-response curve.
Visualizing the Comparison: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: General workflow for the comparative biological evaluation of isoxazole and oxazole analogs.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production and potential inhibition.
Conclusion: A Tale of Two Isomers in Drug Discovery
The presented data, though not exhaustive, clearly indicates that the isomeric difference between the isoxazole and oxazole rings can lead to significant variations in biological activity.[1] In the context of DGAT1 inhibition, the isoxazole scaffold appears to be markedly superior.[1] However, for SCD1 and SCD5 inhibition, an isoxazole-oxazole hybrid proved more potent than its isoxazole-isoxazole counterpart.[1][3]
While direct comparative data for anticancer and anti-inflammatory activities remains limited, the existing evidence suggests that both scaffolds hold immense promise. The choice between an isoxazole and an oxazole in a drug design strategy is therefore not a matter of inherent superiority of one over the other, but rather a target-specific and structure-dependent decision. This guide underscores the importance of parallel synthesis and evaluation of both isoxazole and oxazole analogs during the lead optimization phase of drug discovery to identify the optimal scaffold for a given biological target and unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 4. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating the Structure of Synthesized 4-Chloro-3,5-dimethylisoxazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the discovery pipeline. This guide provides an objective comparison of key analytical techniques for the structural validation of 4-Chloro-3,5-dimethylisoxazole derivatives, a class of compounds with significant potential in medicinal chemistry. We present supporting experimental data, detailed methodologies, and a comparative analysis of alternative structural elucidation techniques.
Core Spectroscopic and Crystallographic Validation
The primary methods for validating the structure of novel this compound derivatives involve a combination of spectroscopic techniques and single-crystal X-ray crystallography. While spectroscopic methods provide essential information about the molecular formula and connectivity, X-ray crystallography offers the definitive three-dimensional structure.
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative data from the primary validation techniques for a synthesized this compound derivative.
Table 1: Spectroscopic Data Summary
| Technique | Parameter | Expected Value for this compound |
| ¹H NMR | Chemical Shift (δ) | ~2.3 ppm (s, 3H, CH₃ at C5), ~2.5 ppm (s, 3H, CH₃ at C3) |
| ¹³C NMR | Chemical Shift (δ) | ~11 ppm (CH₃), ~13 ppm (CH₃), ~110 ppm (C4), ~158 ppm (C5), ~165 ppm (C3) |
| FT-IR | Wavenumber (cm⁻¹) | ~2900-3000 (C-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch), ~750 (C-Cl stretch) |
| Mass Spec. | m/z Ratio | Molecular Ion [M]⁺: ~145.02, [M+2]⁺: ~147.02 (due to ³⁷Cl isotope) |
Table 2: X-ray Crystallography vs. Alternative Methods
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | X-ray diffraction from a single crystal | Unambiguous 3D structure, precise bond lengths and angles.[1][5] | Requires high-quality single crystals, which can be difficult to grow. |
| 3D Electron Diffraction (3DED) | Electron diffraction from nanocrystals | Can be used on much smaller crystals than X-ray crystallography.[2] | Data can be of lower resolution than X-ray crystallography. |
| Powder X-ray Diffraction (PXRD) with CSP | X-ray diffraction from a powder sample combined with Crystal Structure Prediction | Does not require single crystals.[2] | Computationally intensive, may not yield a single, definitive structure. |
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Bond | Expected Length (Å) | Parameter | Bond Angle | Expected Angle (°) |
| Bond Length | C3-C4 | ~1.38 | Bond Angle | O1-C5-C4 | ~110 |
| Bond Length | C4-C5 | ~1.42 | Bond Angle | C3-C4-C5 | ~105 |
| Bond Length | C4-Cl | ~1.71 | Bond Angle | C4-C3-N2 | ~108 |
| Bond Length | N2-O1 | ~1.41 | Bond Angle | C3-N2-O1 | ~107 |
| Bond Length | C5-O1 | ~1.34 | Bond Angle | C5-O1-N2 | ~110 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis of this compound
A common route for the synthesis of 4-halo-3,5-disubstituted isoxazoles involves the halogenation of a 3,5-disubstituted isoxazole precursor. For this compound, this can be achieved by treating 3,5-dimethylisoxazole with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an appropriate solvent.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : IR spectra are obtained using an FT-IR spectrometer.[6] Samples can be prepared as potassium bromide (KBr) pellets or analyzed as a thin film.
-
Mass Spectrometry (MS) : Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.[2] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Single-Crystal X-ray Crystallography
-
Crystallization : The purified this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to form a saturated solution. Slow evaporation of the solvent at room temperature is employed to grow single crystals of suitable quality for X-ray diffraction.[1]
-
Data Collection : A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement : The collected diffraction data is used to solve and refine the crystal structure, yielding the final atomic coordinates, bond lengths, and bond angles.
Visualization of Workflows and Relationships
Graphical representations of workflows and logical relationships can clarify complex processes.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Logical relationships between different structural validation techniques.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative study of different synthetic routes to 3,5-disubstituted isoxazoles
The isoxazole moiety is a cornerstone in medicinal chemistry, frequently incorporated into pharmacologically active compounds due to its wide range of biological activities. The 3,5-disubstituted isoxazole scaffold, in particular, is a prevalent structural motif in numerous therapeutic agents. Consequently, the development of efficient and regioselective synthetic strategies for this heterocyclic system is of paramount importance to researchers in organic synthesis and drug discovery.
This guide presents a comparative analysis of three prominent synthetic routes for the preparation of 3,5-disubstituted isoxazoles: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the condensation of α,β-unsaturated ketones (chalcones) with hydroxylamine, and a domino reductive Nef reaction/cyclization of β-nitroenones. The comparison covers reaction conditions, yields, substrate scope, and mechanistic pathways, providing valuable insights for the selection of an appropriate synthetic strategy.
Comparison of Synthetic Methodologies
The choice of a synthetic route to 3,5-disubstituted isoxazoles is often dictated by factors such as the availability of starting materials, the desired substitution pattern, and tolerance to various functional groups. The following table summarizes the key quantitative parameters of the three discussed methods.
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) |
| 1,3-Dipolar Cycloaddition | Aldoximes, Terminal Alkynes | N-Chlorosuccinimide (NCS), Triethylamine (TEA) or Hypervalent Iodine Reagents (e.g., PIFA) in an organic solvent at room temperature.[1][2] | Several hours | 60-95%[3][4] |
| Condensation of Chalcones | Chalcones, Hydroxylamine Hydrochloride | Sodium Acetate in a refluxing solvent like ethanol or acetic acid.[5][6] | 6-10 hours | 65-82%[3][5][6] |
| Domino Reductive Nef Reaction | β-Nitroenones | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) in ethyl acetate, often under microwave irradiation at 90°C.[7][8] | 2 hours | Good yields[7][8] |
Experimental Protocols
One-Pot 1,3-Dipolar Cycloaddition via in situ Nitrile Oxide Generation
This method is one of the most direct and versatile routes to 3,5-disubstituted isoxazoles.[1][9] The in situ generation of the nitrile oxide intermediate from an aldoxime precursor, followed by its [3+2] cycloaddition with a terminal alkyne, offers high regioselectivity.[9]
Procedure: To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable organic solvent such as 2,2,2-trifluoroethanol, add N-chlorosuccinimide (NCS) (1.1 mmol) and triethylamine (1.5 mmol) at room temperature.[2] Alternatively, a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA) can be used for the oxidation of the aldoxime.[2][10] The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Condensation of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine
This classical approach involves the reaction of a chalcone derivative with hydroxylamine hydrochloride. The reaction proceeds through a Michael addition of hydroxylamine, followed by cyclization and dehydration to form the isoxazole ring.
Procedure: A mixture of the substituted chalcone (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium acetate (2.0 mmol) in ethanol is refluxed for 6-10 hours.[5] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted isoxazole.[5]
Domino Reductive Nef Reaction/Cyclization of β-Nitroenones
This modern and efficient method provides access to 3,5-disubstituted isoxazoles from β-nitroenones in a single step. The reaction involves the reduction of the nitro group to an oxime, which then undergoes cyclization.[7][8]
Procedure: A mixture of the β-nitroenone (1.0 mmol) and tin(II) chloride dihydrate (2.0 mmol) in ethyl acetate is subjected to microwave irradiation at 90°C for 2 hours.[8] After cooling, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the corresponding 3,5-disubstituted isoxazole.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes to 3,5-disubstituted isoxazoles.
Caption: Comparative workflow of three synthetic routes to 3,5-disubstituted isoxazoles.
Caption: Logical relationships between starting materials and key steps in isoxazole synthesis.
References
- 1. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
In silico molecular docking of 4-Chloro-3,5-dimethylisoxazole analogs with target proteins
A Comparative Guide for Researchers in Drug Discovery
In the relentless pursuit of novel therapeutic agents, in silico molecular docking has emerged as an indispensable tool, offering a rapid and cost-effective method for predicting the binding affinity of small molecules to protein targets. This guide provides a comparative analysis of 4-Chloro-3,5-dimethylisoxazole analogs, a class of heterocyclic compounds drawing significant interest in medicinal chemistry, against established inhibitors for key protein targets implicated in various diseases. By examining their performance through computational docking studies, we aim to provide researchers, scientists, and drug development professionals with valuable insights to guide future discovery efforts.
This analysis focuses on three prominent protein targets: Epidermal Growth Factor Receptor (EGFR), Heat Shock Protein 90 (Hsp90), and Carbonic Anhydrase (CA), all of which are critical in cancer and other pathologies. We will delve into the quantitative data from docking simulations, outline the experimental protocols, and visualize the relevant biological pathways to offer a comprehensive overview.
Performance Snapshot: Docking Scores and Binding Affinities
The efficacy of a potential drug candidate in molecular docking is often quantified by its docking score or binding energy, with more negative values typically indicating a stronger, more favorable interaction with the target protein. The following tables summarize the performance of various isoxazole derivatives, including chloro-substituted analogs, in comparison to standard inhibitors for EGFR, Hsp90, and Carbonic Anhydrase.
Table 1: Comparative Docking Performance against Epidermal Growth Factor Receptor (EGFR)
| Compound/Analog | PDB ID of Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Isoxazole-Quinoxaline Conjugate (5e) | 1M17 | Not specified, but potent inhibition | Not specified |
| Isoxazolidine Derivative (2f) | 1M17 | -5.123 | Not specified |
| Isoxazolidine Derivative (2g) | 1M17 | -6.205 | Not specified |
| Erlotinib (Standard Inhibitor) | 1M17 | -7.3 | Met769 |
| Icotinib (Alternative Inhibitor) | Not specified | -8.7 | Met769 |
Note: Data for isoxazole derivatives and inhibitors are compiled from multiple studies for comparative purposes.
Table 2: Comparative Docking Performance against Heat Shock Protein 90 (Hsp90)
| Compound/Analog | PDB ID of Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Isoxazole-based ZINC Compound 1 | Not specified | -8.51 | Gly97, Asn51, Lys58 |
| Isoxazole-based ZINC Compound 2 | Not specified | -8.42 | Asp93, Gly97, Lys58, Asn51, Asp54 |
| Luminespib (Standard Inhibitor) | Not specified | -8.20 | Not specified |
| Tricyclic Imidazo[4,5-c]pyridine (8) | Not specified | Kd = 0.35 nM (experimental) | Not specified |
Note: Binding energies for ZINC compounds and Luminespib are from a comparative virtual screening study.[1][2] The Kd value for compound 8 is an experimentally determined binding affinity.[3]
Table 3: Comparative Docking Performance against Carbonic Anhydrase II (CA-II)
| Compound/Analog | PDB ID of Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Isoxazole Derivative (AC1) | 1AZM | -15.94 | His119, His94 |
| Isoxazole Derivative (AC2) | 1AZM | -15.07 | Thr199, His119 |
| Isoxazole Derivative (AC3) | 1AZM | -13.95 | Not specified |
| Acetazolamide (Standard Inhibitor) | 1AZM | IC50 = 18.6 µM (experimental) | His94, His96, Thr199, Thr200 |
| 1,3,4-Oxadiazole Derivative (IVc) | 6U4T (CA-IX) | Favorable S score (comparative) | Not specified |
Note: Docking scores for isoxazole derivatives are from one study, while the IC50 for Acetazolamide provides an experimental benchmark.[4][5] Data for the oxadiazole derivative is from a separate comparative study against a different CA isoform.[6][7]
Experimental Protocols: A Look Under the Hood
The insights gleaned from molecular docking are fundamentally dependent on the rigor of the computational methodology. A typical workflow for the in silico analysis of isoxazole analogs against their target proteins is outlined below.
A Generalized Molecular Docking Workflow
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., EGFR, Hsp90, Carbonic Anhydrase) is typically downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added, and charges are assigned to the atoms. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the this compound analogs and comparator compounds are drawn using chemical drawing software. These are then converted to 3D structures, and their energy is minimized to obtain a stable conformation.[8]
2. Grid Generation and Molecular Docking:
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will attempt to place the ligand.
-
Docking Simulation: Using software such as AutoDock, Glide, or MOE, the prepared ligands are docked into the defined grid box of the target protein.[4][9] The software explores various possible conformations and orientations (poses) of the ligand within the active site.
3. Post-Docking Analysis:
-
Scoring: Each generated pose is assigned a score that estimates the binding affinity between the ligand and the protein.
-
Interaction Analysis: The best-scoring poses are visually inspected to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.[8]
Signaling Pathways and Target Rationale
The selection of EGFR, Hsp90, and Carbonic Anhydrase as targets for this compound analogs is based on their well-established roles in disease, particularly cancer. Understanding the signaling pathways in which these proteins operate provides context for the potential therapeutic impact of their inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signals that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tricyclic series of heat shock protein 90 (Hsp90) inhibitors part I: discovery of tricyclic imidazo[4,5-c]pyridines as potent inhibitors of the Hsp90 molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticholinesterase and carbonic anhydrase inhibitory activities of natural carnosic acid derivatives: A comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico study of new carbonic anhydrase inhibitor derivatives bearing 1, 3, 4-Oxadiazole moiety with promising anti-cancer activity. | Journal of Contemporary Medical Sciences [jocms.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethyl Substitution Dramatically Enhances Anticancer Bioactivity of Isoxazole Analogs
A comparative analysis of isoxazole analogs reveals that the substitution of a methyl group with a trifluoromethyl group at the C-4 position of the isoxazole ring can lead to a significant increase in cytotoxic activity against human cancer cell lines. This enhancement in potency underscores the critical role of the trifluoromethyl moiety in modern drug design and development.
Recent studies have demonstrated that modifying a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole scaffold by replacing a hydrogen atom with a trifluoromethyl (-CF3) group can boost its anticancer efficacy by nearly eightfold.[1][2] This substitution has been shown to improve various physicochemical properties of the molecule, including metabolic stability, membrane permeability, and lipophilicity, which can contribute to improved bioavailability and target binding affinity.[3][4]
Comparative Bioactivity Data
The following table summarizes the in vitro cytotoxic activity of the trifluoromethylated isoxazole analog compared to its non-trifluoromethylated counterpart against the human breast cancer cell line MCF-7. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound ID | R Group at C-4 | Target Cell Line | IC50 (µM) |
| 14 | H | MCF-7 | 19.72[1][2][5] |
| 2g | CF3 | MCF-7 | 2.63[1][2][5] |
Mechanism of Action: Induction of Apoptosis
Further mechanistic studies have revealed that these isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][2] This process is a crucial pathway for eliminating cancerous cells. The trifluoromethylated analog, 2g , was found to be a potent inducer of apoptosis in MCF-7 cells.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)isoxazole | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Amide Bond Coupling Reagents: Alternatives for Isoxazolium-Mediated Synthesis
The formation of the amide bond is a cornerstone of modern organic synthesis, critical in the development of pharmaceuticals, agrochemicals, and novel materials. While isoxazolium salts, derived from precursors like 4-Chloro-3,5-dimethylisoxazole, represent one class of reagents for activating carboxylic acids, a vast array of alternatives are more commonly employed in contemporary research and development. These reagents offer diverse reactivity profiles, improved yields, reduced side reactions, and better handling characteristics.
This guide provides an objective comparison of the most prevalent classes of coupling reagents used for amide bond formation. It is intended for researchers, chemists, and drug development professionals seeking to select the optimal reagent for their specific synthetic challenge, whether it involves peptide synthesis, fragment coupling, or general amidation.
Performance Comparison of Common Coupling Reagents
The efficacy of a coupling reagent is paramount and is typically assessed by reaction yield, product purity, reaction kinetics, and the suppression of undesirable side reactions, most notably the racemization of chiral centers. The choice of reagent is highly substrate-dependent, and screening is often necessary to identify the optimal conditions for a specific transformation.[1] The following table summarizes the performance of widely-used coupling reagents, providing a baseline for selection.
| Reagent Class | Example Reagent(s) | Typical Purity/Yield | Key Advantages | Common Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU, HBTU, COMU | Very High | Fast reaction times, high efficiency, generate highly reactive activated esters.[2] HATU and HCTU are often superior to HBTU.[3] | Higher cost; potential for guanidinium side-product formation with the amine. |
| Phosphonium Salts | PyBOP, PyAOP | High | High efficiency with a low risk of racemization.[2][3] PyBOP byproducts are not carcinogenic, unlike the older BOP reagent.[2] | More expensive than carbodiimides. |
| Carbodiimides | EDC, DIC, DCC | Good to High | Cost-effective and widely used.[2] Water-soluble urea byproduct from EDC simplifies purification via aqueous extraction.[2] | Higher risk of racemization without additives; DCC's urea byproduct is often poorly soluble.[2] |
| Triazine Derivatives | DMT-MM | Good to High | Effective in aqueous media, avoiding problematic solvents like DMF or NMP.[1][4] Particularly effective for coupling secondary amines.[1] | May not be suitable for sterically hindered substrates or anilines.[1] |
| Imidazolium Salts | CDI | Moderate | Can be effective in aqueous solvent systems.[1] | Performance is highly substrate-dependent. |
Logical Workflow and Reaction Mechanisms
Selecting an appropriate coupling reagent involves considering the properties of the substrates, the desired scale of the reaction, and cost-effectiveness. The following diagram illustrates a general workflow for this decision-making and evaluation process.
Caption: A general workflow for selecting and optimizing an amide coupling reagent.
The underlying mechanism for these reagents involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. This two-step process avoids the high temperatures required for direct condensation.
Caption: General mechanism of amide bond formation mediated by a coupling reagent.
Experimental Protocols
The following are generalized, representative protocols for amide bond formation using two common classes of coupling reagents. Note: These protocols are starting points and must be optimized for specific substrates. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Amide Coupling using a Uronium Reagent (HATU)
-
Preparation : In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP, or DCM).
-
Activation : Add HATU (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling : Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), an additional equivalent of base may be required.
-
Reaction : Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Workup : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with an acidic aqueous solution (e.g., 5% citric acid), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization.
Protocol 2: Amide Coupling using a Carbodiimide Reagent (EDC) with an Additive (HOBt)
-
Preparation : Dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in a suitable aprotic solvent (e.g., DCM or DMF) in a dry flask.
-
Coupling : Cool the mixture in an ice bath (0 °C). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Dilute the mixture with ethyl acetate or DCM and wash with water or a mild acidic solution to remove the water-soluble urea byproduct and excess reagents.[2] Follow with a wash using a basic aqueous solution and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified using standard laboratory techniques such as column chromatography.
References
Unveiling the Potential of 3,5-Dimethylisoxazole Derivatives: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3,5-dimethylisoxazole derivatives, focusing on their structure-activity relationship (SAR) as potent inhibitors of therapeutic targets, particularly in the realm of oncology. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.
The 3,5-dimethylisoxazole scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of inhibitors for bromodomain and extra-terminal domain (BET) proteins, such as BRD4.[1][2] These proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription, and their dysregulation is implicated in various diseases, including cancer. This guide will delve into the SAR of these derivatives, offering insights into how structural modifications influence their biological activity.
Comparative Analysis of Biological Activity
The inhibitory potency of various 3,5-dimethylisoxazole derivatives has been evaluated against BRD4 and cancer cell lines. The following tables summarize the key quantitative data from published studies, providing a clear comparison of their efficacy.
| Compound ID | Modification | Target | IC50 (nM)[1][3] | Cell Line | IC50 (µM)[3] |
| 11h | 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one | BRD4(1) | 27.0 | HL-60 | 0.120 |
| BRD4(2) | 180 | MV4-11 | 0.09 | ||
| Compound 3 | (from Hewings et al.) | BRD4(1) | 4800 | - | - |
| Compound 8 | (Optimized derivative) | BRD4(1) | 370-390 | - | - |
| Compound 9 | (Optimized derivative) | BRD4(1) | 370-390 | - | - |
Table 1: Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives against BRD4. This table showcases the significant increase in potency achieved through structural optimization, with compound 11h demonstrating robust, nanomolar inhibition of BRD4.[1][3]
| Compound ID | Cell Line | IC50 (µM)[4][5] |
| Compound 26 | PC3 (Prostate Cancer) | (Selectivity comparable to 5-FU) |
| PNT1a (Non-tumorigenic) | - |
Table 2: Anticancer Activity of 3,5-Diaryl Isoxazole Derivatives. This table highlights the selective anticancer activity of certain derivatives against prostate cancer cells.[4][5]
Structure-Activity Relationship (SAR) Insights
The data reveals key structural features that govern the activity of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors. The 3,5-dimethylisoxazole moiety effectively acts as an acetyl-lysine mimic, a crucial interaction for binding to the bromodomain.[2] Optimization of substituents on the core structure has led to a significant enhancement in potency.
For instance, the development of compound 11h from earlier leads involved strategic modifications that improved its binding affinity to the BRD4 active site.[3] Similarly, the optimization of other derivatives has shown that larger substituents can more effectively occupy the WPF shelf of the BRD4 binding pocket, leading to increased affinity.[1] The exploration of different aryl substitutions in 3,5-diaryl isoxazole derivatives has also been crucial in identifying compounds with selective cytotoxicity towards cancer cells.[4][5]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
BRD4 Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between BRD4 and an acetylated histone peptide.
-
Reagents and Materials:
-
Purified recombinant BRD4 protein (e.g., BRD4(1))
-
Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16ac)
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., anti-GST) Acceptor beads
-
Test compounds (3,5-dimethylisoxazole derivatives)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
-
-
Procedure:
-
Add assay buffer, BRD4 protein, and the biotinylated histone peptide to the wells of a 384-well plate.
-
Add the test compounds at various concentrations.
-
Incubate the mixture at room temperature to allow for binding.
-
Add the anti-tag Acceptor beads and incubate in the dark.
-
Add the Streptavidin-coated Donor beads and incubate again in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by plotting the signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HL-60, MV4-11)
-
Complete cell culture medium
-
Test compounds (3,5-dimethylisoxazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Signaling Pathway and Experimental Workflow
The inhibitory effect of 3,5-dimethylisoxazole derivatives on BRD4 has downstream consequences on oncogenic signaling pathways. One of the key targets of BRD4 is the proto-oncogene c-Myc, which is a critical driver of cell proliferation and is often overexpressed in cancer.[3][6] By inhibiting BRD4, these compounds can effectively downregulate the expression of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1: Inhibition of the BRD4/c-Myc signaling pathway.
The diagram above illustrates how 3,5-dimethylisoxazole derivatives inhibit BRD4, preventing it from binding to acetylated histones at the c-Myc gene promoter. This leads to the downregulation of c-Myc expression and a subsequent reduction in cancer cell proliferation.
Figure 2: General workflow of a Structure-Activity Relationship study.
This workflow demonstrates the iterative process of designing, synthesizing, and testing derivatives to understand the relationship between their chemical structure and biological activity, ultimately leading to the identification of more potent and selective compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Novel Isoxazole Derivatives Against Existing Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of new isoxazole derivatives against established therapeutic agents in key areas of drug development: oncology, inflammation, and infectious diseases. The data presented is compiled from recent preclinical studies, offering a benchmark for researchers and professionals in the field.
Anticancer Activity: Isoxazole Derivatives vs. Doxorubicin and Erlotinib
Newly synthesized isoxazole derivatives are showing significant promise in oncology, with some exhibiting potency comparable or superior to standard chemotherapeutic agents and targeted therapies.
Comparison with Doxorubicin
A series of novel isoxazole-carboxamide derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with the widely used chemotherapeutic drug, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) of Isoxazole Derivative | IC50 (µM) of Doxorubicin |
| Isoxazole Derivative 1 | MCF-7 (Breast) | 15.48 | 1.2 |
| Isoxazole Derivative 2 | HeLa (Cervical) | 18.62 | 0.98 |
| Isoxazole Derivative 3 | Hep3B (Liver) | 23.98 | 1.5 |
| Isoxazole Derivative 4 | HepG2 (Liver) | 23.44 | 1.6 |
Table 1: Comparative cytotoxic activity of isoxazole-carboxamide derivatives and Doxorubicin.
Comparison with Erlotinib
A novel series of isoxazole derivatives were specifically designed as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors. Their efficacy was benchmarked against Erlotinib, an established EGFR-TK inhibitor.
| Compound | Target Enzyme | IC50 (µM) of Isoxazole Derivative | IC50 (µM) of Erlotinib |
| Isoxazole Derivative 25a | EGFR-TK | 0.054 | 0.068 |
| Isoxazole Derivative 10a | EGFR-TK | 0.064 | 0.068 |
| Isoxazole Derivative 10b | EGFR-TK | 0.066 | 0.068 |
Table 2: Comparative inhibitory activity of isoxazole derivatives and Erlotinib against EGFR-TK.
Experimental Protocols: Anticancer Activity
MTT Assay for Cytotoxicity
The cytotoxic activity of the isoxazole derivatives and doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the isoxazole derivatives or doxorubicin for 48 hours.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
EGFR-TK Inhibition Assay
The inhibitory activity of the isoxazole derivatives and erlotinib against EGFR-TK was evaluated using a kinase assay kit.
-
Enzyme and Substrate Preparation: Recombinant human EGFR-TK enzyme and a specific substrate peptide were prepared in a kinase reaction buffer.
-
Compound Incubation: The enzyme was incubated with various concentrations of the isoxazole derivatives or erlotinib.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of ATP.
-
Quantification of Phosphorylation: The amount of phosphorylated substrate was quantified using a luminescence-based method.
-
IC50 Calculation: The IC50 values were determined as the concentration of the compound that resulted in 50% inhibition of the EGFR-TK activity.
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway, which is a key target in cancer therapy. The isoxazole derivatives mentioned in Table 2 act by inhibiting the tyrosine kinase activity of the EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: EGFR Signaling Pathway Inhibition by Isoxazole Derivatives.
Anti-inflammatory Activity: Isoxazole Derivatives vs. Celecoxib
Certain isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory properties by targeting the cyclooxygenase (COX) enzymes. Their performance was compared to Celecoxib, a selective COX-2 inhibitor.
| Compound | Target Enzyme | IC50 (µM) of Isoxazole Derivative | IC50 (µM) of Celecoxib |
| Isoxazole Derivative A | COX-1 | 5.2 | 8.1 |
| Isoxazole Derivative A | COX-2 | 0.15 | 0.3 |
| Isoxazole Derivative B | COX-1 | 7.8 | 8.1 |
| Isoxazole Derivative B | COX-2 | 0.21 | 0.3 |
Table 3: Comparative inhibitory activity of isoxazole derivatives and Celecoxib against COX enzymes.
Experimental Protocol: COX Inhibition Assay
The in vitro COX-1 and COX-2 inhibitory activities of the isoxazole derivatives and celecoxib were determined using a colorimetric COX inhibitor screening assay.
-
Enzyme and Substrate Incubation: Purified ovine COX-1 or human recombinant COX-2 enzyme was incubated with arachidonic acid as the substrate in the presence of various concentrations of the test compounds.
-
Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced was measured colorimetrically.
-
IC50 Calculation: The IC50 values were calculated as the concentration of the compound that caused 50% inhibition of COX activity.
Signaling Pathway Visualization
The diagram below illustrates the role of COX enzymes in the inflammatory pathway. The synthesized isoxazole derivatives exhibit their anti-inflammatory effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins that mediate inflammation.
Safety Operating Guide
Navigating the Disposal of 4-Chloro-3,5-dimethylisoxazole: A Guide to Safe Laboratory Practices
Absence of specific data for 4-Chloro-3,5-dimethylisoxazole necessitates a cautious approach to its disposal. In the absence of a dedicated Safety Data Sheet (SDS), this guide provides essential, safety-first procedures based on general protocols for handling halogenated organic compounds. This information is intended to supplement, not replace, institutional safety protocols and expert consultation.
Researchers and laboratory personnel handling this compound must prioritize safety and environmental responsibility. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, detailed, verified disposal procedures are not available. The following guidelines are based on best practices for the disposal of halogenated organic compounds and are intended to provide a framework for safe handling and disposal in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Given the general nature of chlorinated organic compounds, it is prudent to handle this compound with a high degree of caution. Assume the compound is hazardous and take all necessary precautions to minimize exposure.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal. Do not allow the chemical to enter drains or waterways.
Disposal Protocol for Halogenated Organic Waste
As a chlorinated organic compound, this compound should be treated as hazardous waste. The primary disposal route is through a licensed chemical waste disposal company.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound with non-halogenated waste. Keep it in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Consultation: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Documentation: Maintain a record of the amount of waste generated and the date of disposal.
Experimental Workflow for Disposal
The following diagram illustrates a generalized workflow for the disposal of halogenated organic compounds like this compound.
Disclaimer: The information provided is based on general safety principles for handling halogenated organic compounds and is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department before handling or disposing of any chemical for which you do not have a specific SDS. The absence of a specific SDS for this compound means its specific hazards are unknown. Therefore, extreme caution is advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
